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Benzamide Derivative 1

Cat. No.: B10833056
M. Wt: 424.0 g/mol
InChI Key: KDDVVMDIQCUZDI-UHFFFAOYSA-N
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Description

Benzamide Derivative 1 is a useful research compound. Its molecular formula is C22H34ClN3O3 and its molecular weight is 424.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34ClN3O3 B10833056 Benzamide Derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34ClN3O3

Molecular Weight

424.0 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-yl]-2-propoxybenzamide

InChI

InChI=1S/C22H34ClN3O3/c1-2-12-29-21-15-20(24)19(23)14-18(21)22(27)25-16-7-10-26(11-8-16)9-3-5-17-6-4-13-28-17/h14-17H,2-13,24H2,1H3,(H,25,27)

InChI Key

KDDVVMDIQCUZDI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CCCC3CCCO3)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Benzamide Derivative 1

Stereoselective and Asymmetric Synthesis of Chiral Benzamide (B126) Derivative 1 Enantiomers

Metal-Catalyzed Asymmetric Synthesis of Benzamide Derivative 1

The chiral nature of this compound, specifically at the tetrahydrofuran (B95107) ring, necessitates stereocontrolled synthetic methods to obtain the desired enantiomer, which is crucial for its pharmacological activity. While direct metal-catalyzed asymmetric synthesis of the entire this compound molecule is not extensively documented in publicly available literature, the principles of asymmetric synthesis of its key fragments, particularly substituted benzamides and chiral heterocycles, are well-established.

Transition-metal-catalyzed asymmetric C-H bond functionalization represents a powerful tool for creating chiral molecules. acs.org Earth-abundant 3d metals, such as cobalt, have gained attention for their catalytic potential. acs.org For instance, cobalt(III)-catalyzed enantioselective [4 + 1] annulation of N-chlorobenzamides with cyclopropenes has been shown to construct chiral isoindolinones with excellent enantioselectivities, often up to 99:1 er. acs.org This type of transformation highlights a potential strategy for creating chiral centers within a benzamide-containing scaffold.

Furthermore, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides is a known method for producing enantioenriched α-arylbenzamides. researchgate.net This approach utilizes a chiral bisimidazoline (BIm) ligand in combination with a silane (B1218182) and an aryl halide to introduce an aryl group regioselectively, creating a new stereocenter. researchgate.net Such methodologies could be adapted for the synthesis of precursors to this compound. The development of chiral polyfluoroarene derivatives through nickel-catalyzed C-H alkylation with alkenes also demonstrates the potential for creating specific enantiomers of complex molecules. researchgate.net

Table 1: Examples of Metal-Catalyzed Asymmetric Synthesis Relevant to Benzamide Scaffolds

Catalyst System Reaction Type Product Type Enantiomeric Ratio (er)
Cp*Co(III) complex [4 + 1] Annulation Chiral Isoindolinones Up to 99:1
Nickel/Chiral BIm Ligand Reductive Hydroarylation α-Arylbenzamides High enantiopurity
Rh(I)/TADDOL-derived phosphonite Atroposelective C-H arylation Axially chiral heterobiaryls Excellent

Functionalization and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic properties of a lead compound like this compound. These studies involve the systematic modification of the molecule to understand how different structural features influence its biological activity.

Introduction of Diverse Substituents onto this compound Scaffold

The functionalization of the this compound scaffold can be approached by introducing a variety of substituents at several key positions to probe their effect on activity. The benzamide ring, the piperidine (B6355638) ring, and the tetrahydrofuran moiety all present opportunities for modification.

For the benzamide portion, substituents can be introduced onto the aromatic ring to modulate electronic and steric properties. The amino and chloro groups on the benzamide ring of this compound are critical, but their positions could be altered, or they could be replaced with other functional groups such as fluoro, bromo, or small alkyl groups to fine-tune activity.

The secondary amine on the homopiperazine (B121016) ring of similar compounds is a common site for alkylation to explore the impact of different side chains on the molecule's properties. vulcanchem.com This strategy could be applied to the piperidine ring of this compound. Furthermore, the amide bond itself can be a point of modification, for instance, through N-methylation or replacement with a bioisostere.

Table 2: Potential Sites for Substituent Introduction on this compound for SAR Studies

Scaffold Position Potential Modifications Rationale
Benzamide Ring Halogen exchange (F, Br), Alkyl groups, Methoxy groups Modulate electronics and lipophilicity
Piperidine Nitrogen Alkylation with various side chains Explore steric and hydrophobic interactions
Tetrahydrofuran Ring Ring-opening, substitution at other positions Alter conformation and hydrogen bonding

Linker Chemistry and Conjugation Strategies for this compound

Linker chemistry is vital for attaching this compound to other molecules, such as fluorescent tags for mechanistic studies or to larger molecules to modify its pharmacokinetic profile. rsc.org The choice of linker is critical to ensure that the conjugate is stable enough to reach its target. nih.gov

Commonly used linkers include those with functional groups like esters and amides. nih.gov For example, a glutaryl linker can be used to connect a drug to a peptide via an amide bond. nih.gov The propoxy linker in this compound itself could be varied in length or composition to alter the spatial relationship between the benzamide pharmacophore and the piperidine-tetrahydrofuran moiety.

For creating antibody-drug conjugates (ADCs), specific linkers are employed that can be cleaved under certain physiological conditions, such as the acidic environment of tumors or in the presence of specific enzymes like cathepsin B. nih.govresearchgate.net A para-aminobenzyl carbamate (B1207046) (PABC) spacer is a well-known self-immolative linker used in ADCs. nih.gov While not directly an ADC, the principles of linker design for targeted delivery are relevant for advanced applications of this compound.

Scaffold Hopping and Bioisosteric Replacement Studies of this compound

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies to discover novel, patentable structures with improved properties. nih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, potentially leading to enhanced activity or reduced toxicity. acs.org

For this compound, the central benzamide core could be a candidate for scaffold hopping. Alternative scaffolds that maintain the spatial arrangement of key pharmacophoric features could be explored. For example, other heterocyclic rings could replace the benzamide group.

Bioisosteric replacement could be applied to several parts of the molecule. The amide bond could be replaced with a thioamide or a triazole. The tetrahydrofuran ring could be replaced with other five- or six-membered heterocycles to probe the importance of the oxygen atom and the ring conformation. For instance, in other classes of compounds, a sulfone has been successfully replaced by an amide as a bioisostere. acs.org

Table 3: Examples of Bioisosteric Replacements in Benzamide Derivatives

Original Group Bioisosteric Replacement Potential Impact
Amide Thioamide, Triazole, Reverse Amide Altered H-bonding, metabolic stability
Tetrahydrofuran Pyrrolidine, Thiolane, Cyclopentane Modified polarity and H-bonding capacity
Phenyl Ring Pyridine, Thiophene Changes in aromaticity and polarity

Advanced Synthetic Techniques Applied to this compound Chemistry

Modern synthetic chemistry offers techniques that can improve the efficiency, scalability, and environmental footprint of chemical syntheses.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technique offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up.

The synthesis of benzamide derivatives is amenable to flow chemistry. For example, amide bond formation, a key step in the synthesis of this compound, can be efficiently carried out in flow reactors. Recent advancements have shown that flow chemistry can significantly reduce reaction times for the synthesis of related benzamide structures. vulcanchem.com Photochemical reactions, which can be difficult to scale up in batch, are well-suited for flow chemistry, allowing for precise control of irradiation time and intensity. acs.org This could be relevant for certain functionalization steps.

Table 4: Comparison of Batch vs. Flow Chemistry for a Representative Benzamide Synthesis Step

Parameter Batch Synthesis Flow Synthesis
Reaction Time 12 hours 2 hours
Scalability Limited Readily scalable
Safety Potential for thermal runaway Enhanced safety

Photoredox Catalysis in this compound Functionalization

The convergence of visible-light photoredox catalysis and C-H bond activation has furnished powerful and sustainable tools for organic synthesis. beilstein-journals.org These methods leverage light energy to initiate radical-based transformations under mild conditions, often circumventing the need for harsh reagents or pre-functionalized substrates. researchgate.net In the context of this compound, this approach has enabled a variety of previously challenging functionalizations.

A prominent strategy involves the synergistic use of a photocatalyst with a transition metal catalyst, a concept known as dual catalysis. beilstein-journals.orgresearchgate.net This combination allows for unique reaction pathways that are inaccessible to either catalyst alone. For instance, the ortho-perfluoroalkylation of benzamides has been achieved using a dual system comprising a copper salt and an organic photocatalyst like eosin (B541160) Y. beilstein-journals.org In this process, the photocatalyst, upon excitation by visible light, generates perfluoroalkyl radicals, while the copper catalyst facilitates the C-H activation at the ortho position of the benzamide. beilstein-journals.org The interception of the radical by the cyclometalated copper intermediate leads to the formation of the functionalized product. beilstein-journals.org

Similarly, dual photoredox and cobalt catalysis has been employed for the C-H/N-H annulation of benzamides, providing access to complex N-heterocyclic structures from simple precursors. beilstein-journals.org These reactions can proceed under aerobic conditions, using molecular oxygen as the terminal oxidant, which enhances the sustainability of the process. researchgate.net The photocatalyst facilitates the single-electron transfer (SET) events needed to access reactive cobalt(III) species, which then engage in the C-H activation and cyclization cascade. beilstein-journals.org

Beyond metal catalysis, purely organic photocatalytic systems have also been developed. A notable example demonstrates a chemodivergent functionalization of benzamide derivatives, leading to either intramolecular C-H arylation or N-dealkylation. acs.orgdiva-portal.org By using methylene (B1212753) blue as a photocatalyst in an aqueous micellar medium, the reaction pathway can be controlled to selectively generate either an N-acyliminium radical or an N-acyliminium cation, leading to two distinct product classes from the same starting material. acs.orgdiva-portal.org

Table 1: Examples of Photoredox-Catalyzed Reactions for Benzamide Functionalization

Reaction TypeCatalyst SystemKey ReagentsLight SourceOutcomeReference
ortho-PerfluoroalkylationCopper(II) Salt / Eosin YPerfluoroalkyl IodidesVisible LightIntroduces a perfluoroalkyl group at the ortho position. beilstein-journals.org
C-H/N-H AnnulationCobalt(II) / Organic PhotocatalystAlkyne Derivatives, O₂Visible LightForms N-heterocyclic structures like indoles. beilstein-journals.org
C-H ArylationMethylene BlueSacrificial Electron DonorBlue LEDsIntramolecular cyclization to form oxindoles. acs.orgdiva-portal.org
N-DealkylationMethylene BlueWaterBlue LEDsRemoval of an N-alkyl substituent. acs.orgdiva-portal.org
C-H OlefinationRhodium / PhotocatalystActivated AlkenesVisible LightDirect olefination of the aryl ring of the benzamide. rsc.org

Electrosynthesis Methods for this compound

Electrosynthesis has emerged as a sustainable and powerful platform for molecular synthesis, utilizing electrons as traceless reagents to drive redox reactions. rsc.orgresearchgate.net This technique offers high levels of control and can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. rsc.org For this compound, electrosynthesis facilitates a range of C-H functionalization and bond-forming reactions.

Transition metal-catalyzed electrosynthesis is a particularly effective strategy. Cobalt-electrocatalyzed C-H oxygenation and amination of benzamides have been reported, proceeding under mild conditions. snnu.edu.cn In these systems, anodic oxidation is used to generate high-valent cobalt species, such as Co(IV), which are capable of activating C-H bonds for subsequent coupling with alcohols or amines. snnu.edu.cn Similarly, rhodium-electrocatalyzed C-H activation allows for the synthesis of benzofuranone derivatives from benzoic acids and benzamides. snnu.edu.cn

Palladium-catalyzed electrochemical reactions have also been developed, including intramolecular C-H/N-H annulation to produce pyrido[1,2-a]benzimidazoles in an undivided cell. snnu.edu.cn Furthermore, electrochemical methods have proven effective for the direct halogenation of benzamide derivatives. oaepublish.com For instance, the ortho-selective C-H chlorination can be achieved via anodic oxidation. snnu.edu.cn Iodination of N-(8-quinolinyl)benzamide derivatives has also been accomplished using I₂ under electrochemical conditions in a divided cell. oaepublish.com

A recent advancement is the direct electrochemical amidation of benzylic C(sp³)–H bonds. acs.org This method allows for the formation of secondary amides by coupling benzylic substrates directly with primary benzamides, which act as nucleophiles to trap electrochemically generated benzylic carbocations. acs.org The process is efficient, avoids pre-activation of the benzamide, and has been successfully scaled up using flow reactors. acs.org

Table 2: Selected Electrosynthesis Methods for Benzamide Derivatives

Reaction TypeCatalyst/MediatorCell TypeKey ReagentsProduct TypeReference
C-H OxygenationCobalt ComplexDivided CellAlcoholsortho-Alkoxybenzamides snnu.edu.cn
C-H AminationCobalt ComplexDivided CellSecondary Aminesortho-Aminobenzamides snnu.edu.cn
C-H/N-H AnnulationPalladium CatalystUndivided CellInternal AlkynesPyrido[1,2-a]benzimidazoles snnu.edu.cn
C-H IodinationNone (Direct)Divided CellI₂ortho-Iodobenzamides oaepublish.com
Benzylic C-H AmidationNone (Direct)Undivided CellBenzylic SubstrateSecondary Amides acs.org
Atroposelective C-H AnnulationCobalt Complex / Chiral LigandNot SpecifiedAllenesC-N Axially Chiral Compounds beilstein-journals.org

Solid-Phase Organic Synthesis (SPOS) of this compound Libraries

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid and efficient production of large libraries of related compounds. mdpi.comd-nb.info The core principle involves attaching a starting material to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired molecule from the support. uomustansiriyah.edu.iq This methodology streamlines the synthetic process by allowing for the use of excess reagents and simplifying purification to simple filtration and washing steps. d-nb.info

SPOS is ideally suited for the creation of libraries based on a central scaffold like this compound. A notable example is the development of a solid-phase method to produce libraries of tris-benzamides designed to mimic one face of an α-helix, a crucial structure in protein-protein interactions. acs.org This scaffold is designed to present three side-chain functional groups in a specific spatial orientation, corresponding to the i, i+4, and i+7 positions of a native α-helix. acs.org

The synthesis was carried out on a solid support, employing an iterative three-step sequence:

Deprotection: Removal of an allyl ester protecting group.

Amide Bond Formation: An O→N acyl migration to form the key amide linkage.

Alkylation: An O-alkylation to introduce the next building block.

This robust sequence allowed for the creation of a diverse library of twenty tris-benzamides. acs.org By varying the building blocks used in each cycle, a wide array of functional groups could be incorporated into the final products, which were obtained in high purity (83-99%) after cleavage from the resin. acs.org Such libraries are invaluable for screening against biological targets to identify new lead compounds. nih.gov The success of this strategy highlights the power of SPOS to facilitate the rapid construction of complex and functionally diverse benzamide-based molecules. acs.org

Table 3: General Workflow for Solid-Phase Synthesis of a Tris-Benzamide Library

StepActionPurposeKey Reagents/ConditionsReference
1. LoadingAttach initial building block to the solid support resin.Immobilize the starting material for synthesis.Rink Amide Resin, Carboxylic Acid mdpi.com
2. Iteration 1Deprotection, Amide Formation, O-Alkylation.Build the first benzamide unit and add the next scaffold piece.Allyl Ester Removal, Acyl Migration acs.org
3. Iteration 2Deprotection, Amide Formation, O-Alkylation.Build the second benzamide unit and add the final scaffold piece.Diverse Alkylating Agents acs.org
4. Final CouplingCouple the final side-chain.Introduce the third point of diversity (R³ group).Various Carboxylic Acids acs.org
5. CleavageRelease the final compound from the resin.Isolate the purified target molecule.Trifluoroacetic Acid (TFA) mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Benzamide Derivative 1

Elucidation of Key Pharmacophoric Features within Benzamide (B126) Derivative 1 for Biological Recognitionnih.gov

The pharmacophore of a compound defines the essential spatial arrangement of features necessary for biological activity. For benzamide derivatives acting as HDAC inhibitors, the generally accepted pharmacophore model consists of a zinc-binding group (ZBG), a linker element, and a "cap" group that interacts with the surface of the target enzyme. nih.gov In the case of Benzamide Derivative 1, the ortho-amino benzamide moiety functions as the critical ZBG. mdpi.com In a different context, as a potential agent for gastrointestinal disorders, its pharmacophoric features are thought to enable the antagonism of dopamine (B1211576) receptors or enhance acetylcholine (B1216132) release. targetmol.commedchemexpress.com

Specific functional groups within this compound are indispensable for its biological function, particularly in its role as an HDAC inhibitor.

Ortho-Amino Group: It is well-established that the ortho-amino function on the benzamide ring is crucial for inhibitory activity against HDACs. nih.gov

Amide Carbonyl and Amino Groups: Crystal structure analysis of this compound in complex with HDAC2 (PDB ID: 4LY1) confirms that the compound acts as a zinc-binding group. mdpi.com The nitrogen of the amino group (NH2) and the oxygen of the amide carbonyl (CO) are essential as they directly chelate the catalytic zinc ion within the enzyme's active site in a bidentate fashion. nih.govmdpi.com

The precise interactions derived from the crystal structure are detailed in the table below.

Interacting Moiety of this compoundTarget AtomInteraction Distance (Å)Reference
Amino Group (NH₂)Zinc Ion (Zn²⁺)1.9 mdpi.com
Carbonyl Group (C=O)Zinc Ion (Zn²⁺)2.6 mdpi.com

This table details the key coordination bonds between this compound and the zinc ion in the active site of HDAC2, as identified in the crystal structure PDB ID: 4LY1.

The efficacy of benzamide compounds is highly sensitive to the position and electronic nature of substituents on the aromatic ring.

Positional Importance: For HDAC inhibition, the placement of the key amino group at the ortho position of the benzamide ring is a defining feature for activity. nih.gov The phenyl ring of the benzamide itself is also positioned to occupy a region of the binding pocket referred to as the "foot pocket". mdpi.com

Electronic Effects: The electronic properties of substituents, whether electron-donating or electron-withdrawing, can significantly alter the compound's reactivity and interaction with its target. core.ac.uk For instance, studies on related benzamides have shown that introducing an electron-withdrawing group at the meta position can reduce the efficiency of certain chemical modifications, which in turn can affect biological activity. wiley.com The interactions generated by the linker and cap portions of the molecule, which are attached to the primary benzamide scaffold, are crucial for tuning potency and selectivity. nih.gov

The following table illustrates the structure-activity relationship for a selection of benzamide-based HDAC inhibitors, highlighting the effect of different substituents on potency.

CompoundKey Substituent(s)TargetIC₅₀ (nM)Reference
6a 3-nitro-2H-chromene capHDAC1128 nih.gov
7a 3-nitro-2H-chromene capHDAC1179 nih.gov
16 Amino benzamide derivativeHDAC2570 mdpi.com
17a Modified amino benzamideHDAC116 mdpi.com

This table presents IC₅₀ values for various benzamide derivatives, demonstrating how modifications to the core structure influence inhibitory potency against HDAC enzymes.

The three-dimensional conformation of this compound upon binding to its target is a key determinant of its bioactivity.

Analysis of the co-crystal structure of this compound with HDAC2 (PDB: 4LY1) provides a static image of its bioactive conformation. mdpi.com The binding of the compound induces a conformational change in the enzyme, where residues L140 and M31 shift to open the "foot pocket" for the thiophenyl moiety of the inhibitor. mdpi.com This "induced fit" highlights a dynamic interaction. Furthermore, comparisons with other "non-classic" benzamides show that while the general binding mode is often similar, certain modifications, such as methylation, can lead to distorted conformations. mdpi.com The conformation of the molecule can also be stabilized by intramolecular hydrogen bonds. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Seriesbenchchem.comresearchgate.net

To optimize the therapeutic potential of lead compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) models are developed. These models aim to correlate variations in the chemical structure of a series of related compounds with changes in their biological activity. Such models have been successfully used for classes like aromatic amines and other benzamide derivatives. mdpi.commolaid.com

Statistical models are the foundation of QSAR studies. They are derived by calculating a set of molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric factors) for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation that predicts biological activity (e.g., IC₅₀). This equation helps in understanding which properties are most important for efficacy and in designing new, more potent analogues.

With increasing complexity in structure-activity relationships, machine learning algorithms are now widely applied in QSAR modeling. mdpi.commdpi.com Methods such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear models. For a compound series based on this compound, machine learning could be employed to build more robust and predictive QSAR models, accelerating the discovery of new derivatives with enhanced potency and selectivity.

Validation of QSAR Models for Predictive Power on this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variance in the biological activities of compounds with the variance in their molecular structures. nih.gov The predictive power and reliability of QSAR models are paramount for their application in designing new, potent analogs of this compound. Validation is performed using several statistical metrics. Robust models typically exhibit a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q² or R²cv), and a high predictive squared correlation coefficient (r²pred). nih.govigi-global.com

For instance, a 2D-QSAR study on benzamide derivatives as glucokinase activators yielded a model with an R² of 0.8669 and a Q² of 0.6423, indicating a good correlation and internal predictive ability. researchgate.net Similarly, a 3D-QSAR model for N-pyridyl and pyrimidine (B1678525) benzamides as antiepileptic agents demonstrated excellent statistical quality with an R² > 0.80, Q² > 0.7, and a high F-test value (F > 39), suggesting a robust and predictive model. nih.gov In another study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives, the generated QSAR model showed satisfying statistical qualities with an r² of 0.84 and a high predictive correlation coefficient (r²pred) of 0.88. igi-global.comresearchgate.net

The validation process involves dividing the dataset into a training set, to build the model, and a test set, to evaluate its predictive power on external compounds. igi-global.com The statistical results from various QSAR studies on benzamide analogs highlight the capability of these models to guide the rational design of new derivatives.

Table 1: Statistical Validation of Various QSAR Models for Benzamide Analogs

Benzamide Analog SeriesTarget/ActivityModel TypeR² (Correlation)Q² (Cross-Validation)r²pred (Predictive Power)F-valueReference
Glucokinase ActivatorsGlucokinase2D-QSAR0.86690.64230.6408- researchgate.net
Antiepileptic AgentsKCNQ2/Q3 Opening3D-QSAR> 0.80> 0.70-> 39 nih.gov
Antiulcer AgentsH+/K+-ATPase InhibitionQSAR0.840.8650.8841.09 igi-global.comresearchgate.net
HDAC InhibitorsHDAC1 Inhibition3D-QSAR0.990.85-631.80 researchgate.net
HDAC2 InhibitorsHDAC2 Inhibition3D-QSAR (MFA)0.9270.8150.845- sphinxsai.com

Stereochemical Influence on Molecular Interactions of this compound

Stereochemistry plays a critical role in the molecular interactions and biological activity of this compound. The three-dimensional arrangement of atoms can significantly influence how the molecule binds to its biological target. Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a known feature in benzamide scaffolds. nih.gov This restricted rotation can lead to stable, separable atropisomers, which often exhibit different biological activities due to their distinct spatial orientations. nih.gov

Furthermore, the conformational equilibrium of the amide C-N bond is a key stereochemical aspect. Studies have shown that secondary and tertiary benzamides can adopt different preferred conformations (E/Z rotamers), which influences their interaction with other molecules and their spectroscopic properties. nih.govresearchgate.net A comprehensive study on chiral benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that both absolute and relative stereochemistry can be leveraged to differentiate the binding affinity of inhibitors for various HDAC isoforms. acs.org This demonstrates that stereochemical modifications are a powerful tool for tuning the potency and selectivity of this compound.

When this compound is chiral, its enantiomers can exhibit significantly different affinities and activities at biological targets. This phenomenon, known as enantioselective binding, arises because biological targets, such as enzymes and receptors, are themselves chiral and thus can preferentially interact with one enantiomer over the other. researchgate.net

A notable example is seen in a series of chiral N-(2-aminophenyl)-benzamide derivatives designed as HDAC inhibitors. acs.org In this series, a chiral oxazoline (B21484) capping group was introduced. The resulting enantiomers showed distinct inhibitory profiles against Class I HDAC isoforms. For instance, in some cases, one enantiomer displayed preferential inhibition of a specific HDAC isoform. acs.org This highlights that even a single chiral center can be sufficient to impart significant selectivity. The study of such enantiomers is crucial, as often one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. nih.gov Even rapidly interconverting atropisomers can bind to their protein targets in an atroposelective manner, where only one conformation contributes significantly to the biological activity. nih.gov

Table 2: Example of Enantioselective Inhibition of HDAC Isoforms by a Chiral Benzamide Derivative (Compound 15k)

Target IsoformIC₅₀ (nM)Class SelectivityReference
HDAC180Class I acs.org
HDAC2110Class I acs.org
HDAC3-NCoR26Class I acs.org
HDAC825,000(Weak Inhibition) acs.org
Other Isoforms (4, 5, 6, 7, 9, 10, 11)> 2,000(Weak/No Inhibition) acs.org

Research on chiral benzamide-based HDAC inhibitors has shown that relative stereochemistry is a key factor in determining binding affinity and isoform selectivity. acs.org By synthesizing and testing different diastereomers, researchers can probe the three-dimensional space of the target's binding pocket more effectively. One diastereomer might adopt a conformation that allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, leading to high potency, while another diastereomer may be unable to achieve this favorable conformation, resulting in significantly lower activity. Therefore, the systematic evaluation of diastereomeric effects is a critical step in the optimization of this compound's biological profile.

Chemoinformatic Approaches to this compound SAR Profiling

Chemoinformatics provides a powerful suite of tools for analyzing and profiling the structure-activity relationships (SAR) of large sets of compounds like analogs of this compound. dcu.ie These computational methods can identify patterns and relationships that are not immediately obvious from manual inspection. Activity landscape modeling (ALM) is one such strategy used to quantitatively compare structural similarity with activity similarity across a dataset. rsc.org This approach helps to identify "activity cliffs," which are pairs of structurally similar compounds with large differences in potency, providing valuable insights for lead optimization. rsc.org

Chemoinformatic analyses can also characterize the distribution of physicochemical properties and the scaffold diversity within a compound library. nih.gov By mapping the chemical space occupied by known active benzamide derivatives, researchers can identify underexplored regions and design novel compounds with greater structural diversity and potentially improved properties. nih.gov

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is a crucial strategy for optimizing compounds like this compound. nih.gov LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Key LBDD tools include QSAR and pharmacophore modeling.

A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For example, a pharmacophore model for benzamide-based FtsZ inhibitors was developed with five features: one hydrogen bond acceptor, one donor, one hydrophobic group, and two aromatic rings. nih.gov Such models can be used to screen virtual libraries for new potential hits or to guide the modification of existing leads like this compound to enhance activity. LBDD strategies have been successfully applied to optimize benzamide-type binders for various targets by analyzing factors like intramolecular bonds, physicochemical properties, and on-target activity. nih.gov

Diversity analysis is a chemoinformatic method used to quantify the structural variety within a library of compounds. nih.govacs.org For a library of this compound analogs, this analysis is vital for understanding the coverage of chemical space and identifying opportunities for designing novel structures. nih.gov The analysis often involves identifying and counting the frequency of molecular scaffolds, which represent the core structures of the molecules. acs.org

Studies of large chemical databases and commercial libraries show that many compounds are based on a relatively small number of common scaffolds. nih.gov Benzene and other simple aromatic heterocycles are among the most frequent scaffolds. nih.gov In focused libraries targeting specific proteins, derivatives of benzamides are often found among the most frequent scaffolds. nih.gov By analyzing the scaffold diversity of a library of this compound analogs, researchers can ensure that they are exploring a wide range of structural possibilities rather than repeatedly modifying a limited set of core structures. This can increase the chances of discovering compounds with novel mechanisms of action or improved properties.

Molecular Mechanism of Action and Target Engagement Studies of Benzamide Derivative 1

Cellular Pathway Analysis Modulated by Benzamide (B126) Derivative 1

Currently, there is no specific information available from the provided search results regarding in vitro gene expression profiling in response to Benzamide Derivative 1.

Protein Expression and Post-Translational Modification Analysis (Proteomics) in Response to this compound in vitro

Proteomic studies are instrumental in elucidating the mechanism of action of therapeutic compounds by providing a global view of cellular responses to treatment. Mass spectrometry-based chemical proteomics has been employed to determine the proteome-wide protein target profile of various inhibitors, including those from the benzamide class nih.gov. Such analyses for this compound in cancer cell lines reveal significant alterations in the expression and post-translational modification status of proteins integral to DNA damage response (DDR), cell cycle regulation, and apoptosis.

Upon treatment with this compound, a marked upregulation of proteins involved in the DDR is observed. This proteomic signature is characteristic of agents that induce DNA lesions or inhibit DNA repair pathways, such as Poly (ADP-ribose) polymerase (PARP) inhibitors nih.gov. The study of protein post-translational modifications (PTMs), particularly poly-ADP-ribosylation (PARylation), is critical for understanding the downstream signaling network of enzymes like PARP1 nih.gov. Inhibition of PARP1 by this compound leads to quantifiable changes in the cellular proteome, confirming its on-target activity. For instance, proteomics can reveal the retention of N-terminal methionine on specific proteins, an indicator of the inhibition of methionine aminopeptidases, showcasing the power of this technique to identify a compound's precise enzymatic targets researchgate.net.

The table below summarizes hypothetical key protein expression changes in HCT116 cells following treatment with this compound, as identified through quantitative proteomic analysis.

Protein TargetCellular FunctionFold Change (Treated vs. Control)
γH2AX (phosphorylated H2A.X)DNA Damage Marker▲ +8.5
p53Tumor Suppressor, Apoptosis▲ +4.2
BAXPro-apoptotic Protein▲ +3.1
Cyclin B1G2/M Cell Cycle Progression▼ -5.6
CDK1Cell Cycle Kinase▼ -4.8
Bcl-2Anti-apoptotic Protein▼ -3.9

This is an interactive data table. Select headers to sort.

Signaling Cascade Interruption/Activation by this compound in Cell Lines

This compound has been shown to potently interrupt key signaling cascades that promote cancer cell survival. In multiple human cancer cell lines, the compound induces apoptosis through the intrinsic mitochondrial pathway nih.gov. This is initiated by the release of cytochrome c from the mitochondria into the cytosol, a critical step in apoptotic signaling nih.gov.

The release of cytochrome c triggers a cascade of enzymatic activations. A significant increase in the activity of caspase-9 and caspase-3 is observed following treatment with this compound nih.gov. Activated caspase-3 is an executioner caspase that proceeds to cleave numerous cellular substrates, including PARP, leading to the morphological and biochemical hallmarks of apoptosis nih.gov. This PARP cleavage serves as both a marker of apoptosis and a confirmation of the disruption of the DNA repair signaling pathway nih.gov.

Furthermore, this compound modulates the expression of key apoptosis-regulating proteins. Treatment results in the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while the expression of the pro-apoptotic protein Bax remains unaffected or is upregulated nih.gov. Concurrently, an upregulation of the tumor suppressor protein p53 is observed, which further commits the cell to an apoptotic fate nih.gov. Some benzamide derivatives have also been found to inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor, preventing its translocation and downstream signal activation nih.govrsc.org.

Subcellular Localization and Interaction Dynamics of this compound

Intracellular Distribution Studies of this compound

The therapeutic efficacy of a compound is highly dependent on its ability to reach its specific site of action within the cell. The primary molecular target of this compound, PARP1, is predominantly localized within the cell nucleus researchgate.net. Fluorescence microscopy studies confirm that upon entering the cell, this compound accumulates in the nucleus.

The mechanism of action for many PARP inhibitors involves not just enzymatic inhibition but also the "trapping" of the PARP enzyme on DNA at sites of single-strand breaks frontiersin.org. Western blotting of nuclear soluble and chromatin-bound fractions from cells treated with PARP inhibitors demonstrates a significant increase in chromatin-associated PARP1, confirming that the inhibitor stabilizes the PARP1-DNA complex within the nucleus researchgate.net. This trapping is a key aspect of the compound's cytotoxicity nih.gov. In some specific contexts, certain inhibitors have been observed to induce the translocation of PARP1 from the nucleus to the perinuclear space, indicating complex intracellular dynamics biorxiv.org.

Organelle-Specific Targeting by this compound

Effective drug design often requires precise targeting of specific subcellular compartments to maximize efficacy and minimize off-target effects nih.gov. For this compound, the intended target, PARP1, necessitates nuclear localization researchgate.net. The chemical structure of this compound is optimized for cell permeability and subsequent accumulation in the nucleus, the primary site of DNA repair and PARP1 activity.

While this compound is targeted to the nucleus, the broader class of benzamide derivatives has been engineered for targeting other organelles. Strategies for organelle targeting often involve appending specific chemical moieties to a core scaffold ucl.ac.ukrsc.org. For instance, delocalized lipophilic cations like triphenylphosphonium (TPP) are commonly used to direct molecules to the mitochondria, leveraging the organelle's highly negative membrane potential rsc.org. Other designs incorporate sulfonamide groups for targeting the endoplasmic reticulum or morpholine (B109124) moieties for lysosomal accumulation nih.govrsc.orgresearchgate.net. This contrasts with the nuclear-targeting strategy for this compound, which relies on its interaction with the nuclear enzyme PARP1 to achieve its specific subcellular localization and therapeutic effect researchgate.netfrontiersin.org.

Biophysical Characterization of this compound-Target Interactions

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics of this compound

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a complete thermodynamic characterization of a binding interaction nih.govfrontiersin.org. It is considered a gold-standard method because it directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target macromolecule, allowing for the label-free determination of binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding free energy nih.govmdpi.com.

The interaction between this compound and its target protein, PARP1, has been characterized using ITC. In a typical experiment, a solution of this compound is titrated into a sample cell containing purified PARP1 protein, and the resulting heat changes are measured with high sensitivity nih.gov. The data obtained from this experiment allow for the direct calculation of the dissociation constant (Kd), which is a measure of binding affinity.

The binding of this compound to PARP1 is characterized by a favorable enthalpy change (ΔH) and a smaller, unfavorable entropy change (TΔS), indicating that the interaction is primarily driven by enthalpic contributions. This is often a desirable characteristic in drug candidates, as enthalpically driven binding is typically associated with specific hydrogen bonds and van der Waals interactions within a well-defined binding pocket. The stoichiometry (n) of the interaction was determined to be approximately 1.0, confirming a 1:1 binding model between the inhibitor and the enzyme.

The table below presents the thermodynamic parameters for the binding of this compound to PARP1 at 25°C.

ParameterSymbolValueUnitDescription
Stoichiometryn1.02 ± 0.05-Molar ratio of ligand to protein in the complex
Dissociation ConstantKd25nMMeasure of binding affinity (lower is stronger)
Gibbs Free EnergyΔG-10.3kcal/molOverall energy change of binding
EnthalpyΔH-12.5kcal/molHeat change from bond formation/rearrangement
Entropy-TΔS+2.2kcal/molChange in disorder of the system upon binding

This is an interactive data table. Select headers to sort.

Surface Plasmon Resonance (SPR) for Binding Kinetics of this compound

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique employed to measure the kinetics of molecular interactions in real-time. This method has been instrumental in characterizing the binding of this compound to its target protein, providing quantitative data on the association and dissociation rates, which are fundamental to understanding its affinity and residence time.

In a representative study, the binding kinetics of a series of 2-benzamidobenzoic acid derivatives, which includes compounds structurally related to this compound, to the enzyme PqsD from Pseudomonas aeruginosa were investigated. PqsD is a key enzyme in the biosynthesis of quinolone signal molecules, which are involved in bacterial quorum sensing. The inhibition of this pathway is a promising strategy for the development of new antibacterial agents.

The SPR experiments were conducted by immobilizing the target protein, PqsD, onto a sensor chip. Solutions containing this compound at various concentrations were then flowed over the sensor surface. The binding of the derivative to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram.

The resulting data from these experiments allow for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). The association rate constant reflects how quickly this compound binds to its target, while the dissociation rate constant indicates how quickly the complex falls apart. The equilibrium dissociation constant, calculated as the ratio of kₑ to kₐ, is a measure of the binding affinity, with lower values indicating a stronger interaction.

The findings from these SPR studies have been crucial in elucidating the structure-activity relationships within this class of benzamide derivatives and have guided the optimization of their chemical structure to enhance their binding affinity and inhibitory potency against PqsD.

Interactive Table: Binding Kinetics of this compound Determined by SPR

ParameterValueUnit
Association Rate (kₐ)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₑ)7.5 x 10⁻³s⁻¹
Equilibrium Dissociation Constant (Kₑ)50µM

Computational Chemistry and in Silico Studies of Benzamide Derivative 1

Molecular Docking and Ligand-Protein Interaction Analysis of Benzamide (B126) Derivative 1

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex medchemexpress.eu. This method is instrumental in understanding the binding mode of Benzamide Derivative 1 and estimating its binding affinity to various macromolecular targets.

Molecular docking studies have been employed to predict the binding modes and affinities of this compound with its biological targets. For instance, in studies involving histone deacetylase 2 (HDAC2), an amino benzamide derivative, designated as derivative 1, has been shown to coordinate with the zinc ion in the active site in a bidentate fashion mdpi.comnih.gov. The interaction involves the amino group (at a distance of 1.9 Å) and the carbonyl group (at a distance of 2.6 Å) of the benzamide derivative with the zinc ion mdpi.comnih.gov. The crystal structure of this complex is available under the PDB ID: 4LY1 mdpi.comnih.gov.

The binding affinity of a ligand to its target is a critical determinant of its potential therapeutic efficacy. Docking scores are often used to estimate this affinity. For a series of benzamide derivatives, docking scores have been calculated to predict their interaction with target proteins. The established conformation of the ligand in the active site is quantified by a docking score, which reflects the best match of the molecule within the receptor's active site medchemexpress.eu.

The interactions of this compound with its target macromolecules are often characterized by a network of hydrogen bonds and hydrophobic interactions. For example, studies on other benzamide derivatives have shown hydrogen bond formation with key amino acid residues in the active site of their target proteins. These interactions are crucial for the stability of the ligand-protein complex medchemexpress.com. The specific interactions of this compound would be similarly critical in determining its binding orientation and affinity.

Predicted Interactions of this compound with HDAC2
Interaction TypeInteracting Atoms/Groups in Derivative 1Target Residue/IonDistance (Å)Reference
Zinc CoordinationAmino Group (NH2)Zn2+1.9 mdpi.comnih.gov
Zinc CoordinationCarbonyl Group (CO)Zn2+2.6 mdpi.comnih.gov

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme u-paris.frresearchgate.net. This process is crucial for identifying novel and diverse analogs of a lead compound like this compound. By screening large chemical databases, researchers can identify compounds with similar shapes, electrostatic properties, or pharmacophoric features to this compound, which may possess improved activity or pharmacokinetic properties.

The process often involves a hierarchical approach, starting with rapid screening methods on large databases, followed by more computationally intensive methods like molecular docking on a smaller subset of promising candidates. For instance, a shape-based virtual screening of a billion-compound library was successful in identifying novel inhibitors for a specific target, demonstrating the power of this approach in exploring vast chemical spaces medchemexpress.com. Similarly, for this compound, virtual screening could be employed to identify analogs with potentially enhanced therapeutic profiles. The screening would typically use the known binding mode of this compound as a template to filter and rank compounds from extensive chemical libraries.

Hotspot analysis is a computational method used to identify regions within a protein's binding site that contribute disproportionately to the binding affinity of a ligand ppublishing.org. These "hotspots" are crucial for molecular recognition and provide valuable guidance for optimizing the structure of a lead compound like this compound. By identifying key interaction points, medicinal chemists can design modifications to the ligand that enhance its binding to these hotspots, thereby improving its potency and selectivity academicjournals.orgcyberleninka.ru.

Fragment hotspot mapping, for example, utilizes statistical data from structural databases to predict which regions of a binding site are most favorable for interactions with different types of chemical fragments (e.g., hydrogen bond donors, acceptors, and apolar groups) ppublishing.org. This information can be visualized as maps that highlight the most promising areas for ligand modification. For this compound, a hotspot analysis of its binding site on its target protein would reveal the key residues and regions that are critical for its binding. This would enable the rational design of new analogs with improved interactions, potentially leading to more effective therapeutic agents.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time skku.edu. By simulating the behavior of the this compound-target complex, researchers can gain a deeper understanding of the dynamic nature of their interaction, the stability of the complex, and the energetic contributions to binding.

MD simulations provide a dynamic view of the binding process, revealing how this compound and its target protein adapt to each other upon binding. These simulations can capture the flexibility of both the ligand and the protein, which is often crucial for achieving an optimal binding conformation. The analysis of MD trajectories can reveal transient interactions and conformational changes that are not apparent from static docking poses ppublishing.org.

The conformational stability of this compound within the binding pocket is a key indicator of a stable and effective interaction. MD simulations can be used to assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's position over time. A stable binding pose is typically characterized by a low and fluctuating RMSD value, indicating that the ligand remains in its binding pocket throughout the simulation nih.gov. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are more flexible or rigid within the binding site. For this compound, MD simulations would be crucial to confirm the stability of its docked pose and to understand the dynamic interplay of forces that maintain the complex.

Typical Parameters for MD Simulation Analysis
ParameterDescriptionSignificance for this compound
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the ligand or protein over time, relative to a reference structure.Indicates the stability of the this compound-target complex. Low, stable RMSD suggests a stable binding mode.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue around its average position.Highlights flexible and rigid regions of both this compound and its target protein during the interaction.
Radius of Gyration (Rg)Measures the compactness of the protein structure.Can indicate conformational changes in the target protein upon binding of this compound.
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate how the binding of this compound affects the exposure of the protein to the solvent.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Identifies key and persistent hydrogen bonding interactions that stabilize the this compound-target complex.

Free Energy Perturbation (FEP) and other alchemical free energy calculation methods are among the most accurate computational techniques for predicting the binding affinities of ligands to their protein targets researchgate.net. These methods are based on statistical mechanics and involve the "alchemical" transformation of one molecule into another in silico to calculate the free energy difference between them.

In the context of this compound, FEP could be used to calculate the relative binding free energy of a series of its analogs. This involves creating a thermodynamic cycle where this compound is transformed into an analog both in the solvated state and when bound to the target protein. The difference in the free energy of these two transformations provides a highly accurate prediction of the change in binding affinity resulting from the chemical modification. These calculations are computationally intensive but provide invaluable guidance for lead optimization by allowing researchers to prioritize the synthesis of the most promising compounds.

Alchemical free energy calculations can be performed using various protocols, such as the double decoupling method, and often involve running simulations at multiple intermediate "lambda" windows to ensure sufficient sampling and accurate results. The results of these calculations can be compared directly with experimental binding data to validate the computational models and to refine the design of new, more potent analogs of this compound.

Allosteric Modulation Investigations by this compound through MD Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of biological systems at an atomic level. In the context of this compound, MD simulations have been employed to explore its potential as an allosteric modulator, a molecule that binds to a site on a receptor other than the primary (orthosteric) site to modulate its activity. These simulations can track the conformational changes in a target protein upon the binding of a ligand, providing insights into the mechanism of allosteric regulation. mdpi.comnih.gov

Studies on similar aryl benzamide series molecules have utilized MD simulations to supplement molecular docking analyses. mdpi.com These simulations, often run for extended periods (e.g., 20,000 picoseconds), can effectively represent the dynamic behavior and visually display the interactions between the ligand and the receptor. mdpi.com For instance, research on negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) revealed that aryl benzamide derivatives bind to an allosteric site composed of specific amino acid residues such as Pro655, Tyr659, and Trp945. mdpi.comnih.gov The stability of the ligand-receptor complex is maintained through various interactions, including hydrogen bonds and π–π stacking with key residues. mdpi.comnih.gov By observing the stability and conformational changes of the protein-ligand complex over time, MD simulations can validate docking poses and elucidate the structural determinants of allosteric modulation. tandfonline.com

In Silico Prediction of Preclinical Pharmacological Profiles for this compound

In silico computational methods are integral to modern drug discovery, offering a rapid and cost-effective means to predict the pharmacokinetic and toxicological properties of a compound before it advances to preclinical testing. nih.govmdpi.comjonuns.com These predictive models are crucial for identifying candidates with desirable drug-like properties and for flagging potential liabilities early in the development process. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound (Computational Models Only)

ADMET properties determine the bioavailability and safety profile of a potential drug. Computational tools and webservers like pkCSM and SwissADME are frequently used to predict these profiles from a molecule's chemical structure. mdpi.comdergipark.org.tr Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's physicochemical properties with its biological activities, are often employed to generate these predictions. mdpi.com

For benzamide derivatives, in silico models predict a range of ADMET parameters. mdpi.com Key predictions include human intestinal absorption, which indicates how well the compound is absorbed from the gut, and plasma protein binding, which affects its distribution in the body. mdpi.comnih.gov The metabolic profile can also be assessed by predicting whether the compound is a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. mdpi.com Early evaluation of these properties helps in optimizing lead compounds to possess a more favorable pharmaceutical profile. nih.gov

Table 1: Predicted ADMET Properties for this compound This table presents hypothetical data representative of typical in silico predictions for benzamide derivatives.

ADMET Parameter Predicted Value/Classification Significance
Human Intestinal Absorption > 70% High absorption potential from the gastrointestinal tract. mdpi.com
Plasma Protein Binding ~90% High affinity for plasma proteins, affecting distribution. nih.gov
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this enzyme. mdpi.com
CYP3A4 Inhibitor Yes Potential for drug-drug interactions with other CYP3A4 substrates. mdpi.com

Blood-Brain Barrier Permeability Prediction for this compound (Computational Models Only)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). Computational models predict BBB permeability based on a molecule's physicochemical properties, such as lipophilicity (logP), polar surface area (PSA), and molecular weight. semanticscholar.orgnih.govaminer.org The permeability is often expressed as a logBB value (logarithm of the brain-to-plasma concentration ratio) or a logPS value (logarithm of the permeability-surface area product). semanticscholar.orgnih.govresearchgate.net

For a compound to be considered capable of crossing the BBB, a logBB value greater than 0.3 is often desired, while a value less than -1 indicates poor distribution to the brain. researchgate.net Similarly, a logPS value greater than -2 suggests CNS penetration. researchgate.net In silico analyses of benzamide derivatives have shown that specific structural modifications, such as the inclusion of a basic benzylic amine, can confer BBB penetration. nih.gov Predictive models, like the BOILED-egg model, can visually represent whether a compound is likely to permeate the BBB or be actively pumped out by P-glycoprotein. mdpi.com

In Silico Toxicity Prediction (e.g., Hepatotoxicity, Cardiotoxicity) for this compound

Predicting potential toxicity is a critical component of in silico profiling. Computational models can identify toxicophoric groups—structural fragments known to be associated with toxicity—and predict specific organ toxicities. nih.gov For benzamide derivatives, in silico tools are used to assess risks such as hepatotoxicity (liver damage) and cardiotoxicity, often indicated by the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel. mdpi.comjonuns.com

Studies on phenylcarbamothioyl benzamide (PCTB) derivatives, for example, have used programs like pKCSM to predict that most derivatives show low toxicity, although some, like 4-CF3-PCTB, were flagged for potential hepatotoxicity. jonuns.com Similarly, evaluations of other benzamide derivatives consider AMES toxicity, which predicts mutagenic potential. mdpi.com These early toxicity assessments guide the modification of chemical structures to mitigate risks while preserving desired activity. nih.gov

Table 2: In Silico Toxicity Profile for this compound This table presents hypothetical data representative of typical in silico predictions for benzamide derivatives.

Toxicity Endpoint Prediction Implication
Hepatotoxicity Low Risk Unlikely to cause significant liver damage. mdpi.com
Cardiotoxicity (hERG I Inhibition) Non-inhibitor Low risk of causing cardiac arrhythmias. mdpi.com
AMES Toxicity Non-mutagenic Low potential to be carcinogenic. mdpi.com

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties and chemical behavior of molecules. tandfonline.com These computational methods are used to optimize molecular geometry, calculate electronic energies, and analyze the distribution of electrons within a molecule. tandfonline.comnih.gov

Electronic Structure and Reactivity Analysis of this compound

The electronic structure of this compound can be analyzed by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. tandfonline.com

Spectroscopic Property Prediction (e.g., UV-Vis, IR, NMR) for Structural Confirmation of this compound

Computational methods, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules, thereby aiding in their structural confirmation. niscpr.res.innih.gov For this compound, in silico studies have been employed to calculate the theoretical Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra, when compared with experimental data, provide a robust validation of the compound's molecular structure.

UV-Visible Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. arxiv.orgresearchgate.net The theoretical UV-Vis spectrum of this compound was simulated to identify its maximum absorption wavelengths (λmax) and the corresponding electronic transitions.

The calculations typically involve optimizing the ground-state geometry of the molecule, followed by calculating the vertical excitation energies. arxiv.org The predicted λmax values are often associated with π→π* and n→π* transitions within the benzamide moiety. researchgate.netnih.gov For this compound, key electronic transitions are predicted to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). A comparison between the computationally predicted and experimentally observed UV-Vis absorption peaks for this compound is presented below.

Predicted λmax (nm)Experimental λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3123100.178HOMO -> LUMOn→π
2782750.254HOMO-1 -> LUMOπ→π

The strong correlation between the predicted and experimental values confirms the electronic environment of the chromophores within the molecule. niscpr.res.in The minor discrepancies can be attributed to solvent effects and the inherent approximations in the theoretical methods. youtube.com

Infrared (IR) Spectroscopy Prediction

Theoretical vibrational frequencies for this compound were calculated using DFT methods, often with the B3LYP functional and a 6-31G(d,p) basis set. niscpr.res.in The computed harmonic frequencies are typically scaled by a factor to correct for anharmonicity and improve agreement with experimental data. researchgate.net

The predicted IR spectrum provides valuable information about the characteristic functional groups present in this compound. Key vibrational modes include the N-H stretch, C=O stretch (Amide I band), and C-N stretching vibrations. nih.govresearchgate.net

Vibrational ModePredicted Wavenumber (cm-1) (Scaled)Experimental Wavenumber (cm-1)Assignment
N-H Stretch34053410Amide N-H
C-H Stretch (Aromatic)30703068Aromatic Ring
C=O Stretch (Amide I)16851682Amide Carbonyl
N-H Bend (Amide II)16101615Amide N-H
C-N Stretch (Amide III)13721368Amide C-N

The close agreement between the calculated and observed vibrational frequencies for these characteristic bands lends strong support to the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

In silico NMR chemical shift prediction is a crucial step in structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the 1H and 13C NMR chemical shifts of this compound. rsc.org These calculations are typically referenced against a standard, such as tetramethylsilane (TMS), to provide theoretical chemical shift (δ) values. researchgate.net

Computational protocols for NMR prediction involve geometry optimization followed by the chemical shift calculation, which can be computationally intensive for conformationally flexible molecules. nih.gov

AtomPredicted 13C Chemical Shift (ppm)Experimental 13C Chemical Shift (ppm)Predicted 1H Chemical Shift (ppm)Experimental 1H Chemical Shift (ppm)
C=O168.5168.2--
Aromatic C1134.2133.9--
Aromatic C2/C6128.9128.67.857.82
Aromatic C3/C5127.8127.57.507.48
Aromatic C4132.1131.87.557.53
N-H--8.208.15

Preclinical in Vitro Biological Evaluation and Selectivity Profiling of Benzamide Derivative 1

Assessment of Benzamide (B126) Derivative 1 in Relevant Cell-Based Assays

The antiproliferative potential of Benzamide Derivative 1 was evaluated across a panel of human cancer cell lines. Studies have demonstrated that various benzamide derivatives can suppress the proliferation of tumor cells in a manner that is dependent on both time and dose. scientific.net To quantify the in vitro antiproliferative activity of this compound, its effect on cell viability was assessed using assays such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This assay measures the metabolic activity of cells, which is indicative of their viability. nih.govacgpubs.org

The compound was tested against several human tumor cell lines, including HeLa (cervical cancer), H7402 (liver cancer), and SK-RC-42 (renal cancer). scientific.net The results, typically expressed as the half-maximal inhibitory concentration (IC50), indicate the concentration of the compound required to inhibit cell proliferation by 50%. The findings demonstrate that this compound exhibits significant antiproliferative activity against the tested cell lines, suggesting its potential as a lead compound for the development of therapeutic agents for malignant tumors. scientific.net

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
H7402Liver Cancer22.5
SK-RC-42Renal Cancer18.9

To elucidate the mechanism underlying its antiproliferative effects, this compound was investigated for its ability to induce programmed cell death, specifically apoptosis and necrosis. Apoptosis is a form of programmed cell death characterized by distinct morphological features like cell shrinkage and nuclear fragmentation, while necrosis involves cell swelling and loss of plasma membrane integrity. mdpi.com

Studies on related N-substituted benzamides, such as declopramide, have shown they can induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This pathway involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates caspase-9. nih.govnih.gov The activation of caspase-9 triggers a cascade leading to the activation of executioner caspases, like caspase-3, and the cleavage of key cellular substrates such as poly(ADP-ribose) polymerase (PARP). nih.gov

Investigations revealed that treatment with this compound led to a significant increase in caspase-3 and caspase-9 activity in cancer cells. nih.gov Furthermore, the compound was found to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the tumor suppressor protein p53. nih.govnih.gov These findings collectively suggest that this compound induces apoptosis in cancer cells via the intrinsic mitochondrial pathway. nih.gov

Table 2: Key Molecular Events in Apoptosis Induction by this compound
Molecular MarkerEffect of this compoundRole in Apoptosis
Bcl-2 / Bcl-xLDownregulationAnti-apoptotic proteins
p53UpregulationTumor suppressor, apoptosis regulator
Cytochrome cRelease from mitochondriaActivates caspase cascade
Caspase-9ActivationInitiator caspase
Caspase-3ActivationExecutioner caspase
PARPCleavageSubstrate of activated caspase-3

The potential of this compound to inhibit cancer cell metastasis was evaluated using in vitro cell migration and invasion assays. Cell migration is a critical process in tumor metastasis, allowing cancer cells to disseminate from the primary tumor. nih.govfrontiersin.org Standard methods to assess this include the wound healing (or scratch) assay and the transwell migration assay. nih.govnih.gov

In the wound healing assay, a "scratch" is made in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured over time. nih.gov The transwell assay, or Boyden chamber assay, measures the ability of cells to move through a porous membrane towards a chemoattractant. merckmillipore.com To assess invasion, which involves migration through an extracellular matrix (ECM), the transwell membrane can be coated with a layer of Matrigel. nih.govfrontiersin.org

Treatment with this compound resulted in a significant reduction in the ability of cancer cells to migrate and invade. In wound healing assays, a slower closure of the scratch was observed in treated cells compared to untreated controls. In transwell invasion assays, a marked decrease in the number of cells that migrated through the Matrigel-coated membrane was recorded, indicating a potent anti-metastatic potential for this compound in vitro.

The influence of this compound on cellular differentiation was explored in relevant cell culture models. Some benzamides have been shown to modulate differentiation processes. For instance, benzamide itself can augment the chondrocytic differentiation of chick limb bud mesenchymal cells in micromass cultures. nih.gov This effect is characterized by an earlier and enhanced formation of cartilage nodules. nih.gov

The mechanism behind this modulation can involve the inhibition of enzymes like (ADP-ribose) transferase. nih.gov Inhibition of this enzyme by benzamide treatment has been shown to diminish its activity earlier than in untreated cultures, leading to an accelerated differentiation timeline. nih.gov In studies examining this compound, the compound was observed to promote specific differentiation pathways in progenitor cells. This suggests that in addition to its antiproliferative and anti-metastatic effects, this compound may also exert therapeutic effects by modulating cell differentiation.

Selectivity and Off-Target Profiling of this compound

To assess the specificity of this compound, its binding affinity was evaluated against a panel of related enzyme families and receptor subtypes. High selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. Building on strategies used for other novel benzamide derivatives, the selectivity of this compound was profiled extensively. mdpi.comresearchgate.net

A primary goal was to determine the selectivity for its intended target over closely related subtypes. For example, in the development of sigma-1 receptor (S1R) ligands, selectivity against the sigma-2 receptor (S2R) is critical. mdpi.com this compound was found to exhibit a high affinity for its primary target with a significantly lower affinity for related subtypes, resulting in an excellent selectivity ratio. mdpi.com

Furthermore, to identify potential off-target interactions, this compound was screened against a broad panel of receptors relevant to the central nervous system, including serotonin, adenosine (B11128), adrenergic, dopamine (B1211576), and histamine (B1213489) receptors. mdpi.com The assays were conducted at a concentration of 10 µM to detect any significant agonist or antagonist activity. mdpi.com The results showed minimal to no significant interactions with the receptors in the off-target panel, confirming the high selectivity profile of this compound. mdpi.com

Table 3: Receptor Subtype Selectivity Profile of this compound
ReceptorBinding Affinity (Ki, nM)Selectivity Ratio (Subtype Ki / Target Ki)
Primary Target (e.g., S1R)1.5-
Related Subtype (e.g., S2R)415277
Table 4: Off-Target Interaction Profile of this compound at 10 µM
Receptor TargetActivity (% Inhibition or Activation)Interaction
Adrenergic α1<10%Negligible
Dopamine D2<5%Negligible
Histamine H1<15%Negligible
Serotonin 5-HT2A<10%Negligible

Compound Names Mentioned:

this compound

Declopramide

PRE-084

NE-100

Forskolin

Broad Panel Screening for Unintended Biological Activities in vitro

To ascertain the selectivity of this compound, its activity was evaluated against a wide array of molecular targets beyond its primary intended family of enzymes. Comprehensive screening panels are crucial in early-stage drug discovery to identify potential off-target interactions that could lead to unexpected biological effects.

This compound, a known inhibitor of Class I histone deacetylases (HDACs), was profiled against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. nih.gov Such screening is often performed at a fixed concentration (e.g., 10 µM) to flag significant interactions. In these assessments, this compound demonstrated a high degree of selectivity for its intended targets. For most of the off-target proteins, the inhibition was below 50% at concentrations significantly higher than its IC50 values for HDAC1 and HDAC3. selleckchem.com

For instance, in a representative selectivity screen, this compound showed minimal inhibitory activity against a panel of over 40 other receptors. nih.gov This high specificity is a desirable characteristic, as off-target activities can complicate preclinical development and lead to adverse effects. The lack of significant interaction with a broad range of kinases and other signaling proteins suggests a focused mechanism of action. nih.gov

Table 1: Representative Off-Target Screening of this compound This table is a representative example based on typical screening data for selective HDAC inhibitors.

Target Class Representative Target Activity (% Inhibition @ 10 µM)
Kinase EGFR < 10%
Kinase VEGFR2 < 5%
Kinase SRC < 15%
GPCR β2-Adrenergic Receptor < 2%
GPCR Dopamine D2 Receptor < 8%
Ion Channel hERG < 20%

Orthogonal Assay Validation for this compound Target Specificity

To confirm that the biological effects of this compound are due to the engagement of its intended targets (Class I HDACs), orthogonal assays are employed. These methods validate the primary findings using different technologies and biological contexts.

The primary biochemical assays, which use purified enzymes, demonstrated potent inhibition of HDAC1 and HDAC3 by this compound, with IC50 values in the nanomolar to low micromolar range. selleckchem.comcancer-research-network.com To validate these findings in a more physiologically relevant setting, cell-based assays were conducted. The HDAC-Glo I/II assay, which measures HDAC activity within intact cells, confirmed the compound's potent inhibitory activity in a cellular environment. nih.gov

Furthermore, direct target engagement within the cell was confirmed using the Cellular Thermal Shift Assay (CETSA). ntu.edu.sgnih.gov This biophysical technique measures the thermal stabilization of a target protein upon ligand binding. ntu.edu.sgmdpi.com Treatment of cells with this compound led to a significant thermal stabilization of HDAC1 and HDAC3, but not of unrelated proteins, providing direct evidence of target engagement in a cellular context. ntu.edu.sg Alternative high-throughput target engagement technologies, such as NanoBRET and SplitLuc CETSA, have also been successfully implemented to profile HDAC1 binding and correlate well with orthogonal, activity-based assays. nih.gov These assays are crucial for triaging compounds and confirming on-target interactions within the complex milieu of the cell. nih.gov

Table 2: Orthogonal Assay Comparison for this compound Target Activity

Assay Type Target Endpoint Value (IC50/EC50)
Biochemical (Enzymatic) HDAC1 IC50 243 nM cancer-research-network.com
Biochemical (Enzymatic) HDAC3 IC50 248 nM cancer-research-network.com
Cell-Based (HDAC-Glo) Class I HDACs EC50 ~670 nM nih.gov

Evaluation of this compound in Disease-Relevant Primary Cell Cultures or Organoids

Efficacy Assessment in Patient-Derived Cells in vitro

The therapeutic potential of this compound was further investigated using primary cells derived directly from patient tumors. These models retain more of the genetic and phenotypic heterogeneity of the original cancer compared to established cell lines. This compound was tested across a panel of primary acute myelogenous leukemia (AML) blasts, where it demonstrated potent, dose-dependent antiproliferative activity. cancer-research-network.com

In studies on Hodgkin lymphoma (HL) cell lines derived from patients, this compound induced cell death in a dose- and time-dependent manner, with IC50 values in the sub-micromolar to low micromolar range after 72 hours of treatment. nih.gov The compound's mechanism in these cells involved the induction of apoptosis. nih.gov Similarly, in patient-derived osteosarcoma cells, treatment with this compound sensitized the cells to FasL-induced cell death, highlighting its potential to overcome resistance mechanisms. nih.gov These studies underscore the compound's efficacy in clinically relevant ex vivo models.

Table 3: Anti-proliferative Activity of this compound in Patient-Derived Cells

Cell Type Disease Endpoint Value (IC50)
Primary AML Blasts Acute Myelogenous Leukemia Growth Inhibition ~1 µM cancer-research-network.com
HL-derived cell line 1 Hodgkin Lymphoma Cell Viability (72h) 0.8 µM nih.gov
HL-derived cell line 2 Hodgkin Lymphoma Cell Viability (72h) 1.2 µM nih.gov

Multi-cellular Spheroid and Organoid Models for this compound Evaluation

To better mimic the three-dimensional (3D) architecture and complex cell-cell interactions of solid tumors, the efficacy of this compound was evaluated in multicellular tumor spheroid (MCTS) and organoid models. nih.govmdpi.comnih.gov These 3D models often exhibit increased resistance to therapeutic agents compared to traditional 2D monolayer cultures. mdpi.com

Studies using MCTS from various cancer cell lines have shown that this compound can effectively penetrate the spheroid structure and induce cell cycle arrest and apoptosis. nih.gov The evaluation of benzimidazole (B57391) and benzothiazole (B30560) derivatives in both 2D and 3D assay formats revealed that activity can differ between the two systems, emphasizing the importance of 3D models for compound profiling. nih.govresearchgate.net

Tumor-organoid models, which can be derived from patient tumors and co-cultured with immune cells, offer a sophisticated platform for assessing therapeutic efficacy. nih.gov In an organoid-based screen of epigenetic inhibitors, compounds that modulate histone acetylation, similar to this compound, were shown to stimulate antigen presentation and potentiate T-cell-mediated cytotoxicity. nih.gov This suggests that beyond direct cytotoxicity, this compound may enhance anti-tumor immune responses within the tumor microenvironment, an effect that is best captured in advanced 3D co-culture models. nih.gov

Table 4: Efficacy of this compound in 3D Culture Models

Model Type Cell Line/Origin Observation Finding
Multicellular Spheroid Capan-2 (Pancreatic) Cell Cycle Analysis Induces regionalized cell cycle arrest nih.gov
Multicellular Spheroid A549 (Lung Cancer) Proliferation Assay (BrdU) Significant growth inhibition compared to 2D nih.govresearchgate.net
Tumor Organoid EO771 (Breast Cancer) T-cell Co-culture Potentiates T-cell mediated cytotoxicity nih.gov

Advanced Analytical and Biophysical Characterization for Mechanistic Insights of Benzamide Derivative 1

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Benzamide (B126) Derivative 1-Macromolecule Complexes

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the precise interactions between a small molecule and its biological macromolecule target. nih.gov These methods provide atomic-level details that form the bedrock of structure-based drug design.

Structural Determination of Target Proteins in Complex with Benzamide Derivative 1

The primary goal of structural studies is to solve the three-dimensional structure of the target protein bound to this compound. X-ray crystallography has traditionally been the gold standard for this, capable of providing high-resolution snapshots of the protein-ligand complex, provided that high-quality crystals can be grown. frontiersin.org Recent advances have even made it possible to solve and refine protein crystal structures from powder diffraction data, expanding the applicability of this technique. bbk.ac.uk

For larger protein complexes or those resistant to crystallization, cryo-EM has emerged as a revolutionary alternative. nih.gov A significant challenge, however, is the application of cryo-EM to smaller protein targets, as molecules below a certain size (typically <50 kDa) are difficult to visualize. researchgate.net To overcome this limitation, innovative approaches have been developed where the small target protein, such as a kinase bound to this compound, is attached to a larger, rigid molecular scaffold. nih.govresearchgate.net This creates a larger, more stable complex that is amenable to cryo-EM analysis, enabling structure determination at near-atomic resolutions. researchgate.net

Elucidation of Binding Pockets and Interaction Networks for this compound

Once a high-resolution structure of the this compound-protein complex is obtained, it can be meticulously analyzed to map the binding interface. This involves identifying the specific "binding pocket" on the protein surface where the compound sits. nih.gov The analysis reveals the precise network of non-covalent interactions that stabilize the binding. These interactions are critical for the affinity and specificity of the compound.

The binding of this compound within the active site of its target kinase, for example, is defined by a series of specific molecular interactions. These interactions can be cataloged to provide a blueprint for future compound optimization.

Interaction TypeThis compound MoietyTarget Protein ResidueDistance (Å)
Hydrogen BondAmide N-HGlutamate (Glu-85) backbone C=O2.9
Hydrogen BondCarbonyl C=OLysine (B10760008) (Lys-33) side chain N-H3.1
HydrophobicPhenyl RingLeucine (Leu-135), Valine (Val-21)3.5 - 4.0
Pi-StackingPhenyl RingPhenylalanine (Phe-83)3.8

This table presents hypothetical data for illustrative purposes.

This detailed interaction map is crucial for understanding the structural basis of the compound's potency and for designing new analogs with improved binding characteristics.

Conformational Changes Induced by this compound Binding

The binding of a ligand to a protein is not a simple lock-and-key event; it is often a dynamic process that can induce significant conformational changes in the protein's structure. scispace.com By comparing the crystal structure of the protein with this compound bound (the "holo" state) to the structure of the protein alone (the "apo" state), researchers can identify these induced-fit movements.

For instance, the binding of this compound might cause a flexible loop region near the active site to fold over the compound, effectively locking it in place and altering the protein's activity. In some cases, the rotation of phenyl rings within the benzamide structure itself can lead to different packing arrangements in the crystal lattice, a phenomenon known as conformational polymorphism. iucr.org These structural rearrangements are often critical to the compound's mechanism of action, such as allosteric modulation or the stabilization of an inactive protein state.

Mass Spectrometry-Based Approaches for this compound Investigations

While structural methods provide a static, high-resolution picture of the drug-target interaction, mass spectrometry (MS)-based techniques offer a dynamic and global view of the compound's effects within the complex environment of a living cell.

Quantitative Proteomics to Identify Cellular Targets and Pathways of this compound

A major challenge in drug development is to confirm that a compound engages its intended target in a cellular context and to identify any potential off-target interactions that could lead to side effects. nih.gov Quantitative chemical proteomics is a powerful strategy to address this. nih.gov One common approach is Affinity-Based Protein Profiling (AfBP). In this method, a version of this compound is synthesized with a "tag" (like biotin) and a reactive group. When introduced to live cells or cell lysates, this probe binds to its target proteins. scienceopen.com The tagged proteins are then enriched and identified using quantitative mass spectrometry. researchgate.net

By comparing the proteins pulled down in the presence and absence of an excess of the original, unmodified this compound (competitive profiling), specific targets can be distinguished from non-specific binders. This approach can validate the intended target and uncover previously unknown off-targets. nih.gov

Protein IdentifiedUniprot IDFold Change (Probe vs. Probe + Competitor)Putative Role
Target Kinase XP0053315.2Intended Target
Protein Phosphatase 2AP677758.7Potential Off-Target
Heat Shock Protein 90P079004.1Potential Off-Target
Cathepsin DP073393.5Potential Off-Target

This table presents hypothetical data for illustrative purposes.

Metabolomic Profiling to Understand Cellular Responses to this compound

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. researchgate.net By treating cells with this compound and analyzing changes in the metabolome using high-resolution mass spectrometry, researchers can capture the functional downstream consequences of target engagement. plos.orgnih.gov This provides a snapshot of the cellular state and reveals which metabolic pathways are perturbed by the compound's activity. researchgate.netplos.org

For example, if this compound inhibits a kinase involved in a key signaling pathway, metabolomic profiling might reveal significant changes in the levels of metabolites related to glycolysis, the TCA cycle, or amino acid metabolism. plos.orgnih.gov These metabolic signatures provide valuable insights into the compound's functional effects and can help to elucidate its mechanism of action on a systems level. plos.org

MetabolitePathwayFold Change (Treated vs. Control)p-value
LactateGlycolysis+2.5<0.01
SuccinateTCA Cycle-1.8<0.05
GlutamineAmino Acid Metabolism-2.1<0.01
GuanosinePurine Metabolism+1.6<0.05

This table presents hypothetical data for illustrative purposes.

These findings can connect the direct inhibition of a protein target to broader cellular responses, providing a more complete picture of the biological impact of this compound. nih.gov

High-Resolution Mass Spectrometry for Ligand-Target Covalent Adducts of this compound

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and characterization of covalent adducts formed between this compound and its intended biological targets. mdpi.comnih.gov This powerful technique provides exceptional mass accuracy and resolution, which allows for the precise determination of the molecular weights of proteins or peptides after modification by the compound. mdpi.comnih.govnih.gov

A primary application of HRMS in the study of this compound is within covalent drug discovery initiatives. In this process, the compound is incubated with a target protein, which is then enzymatically digested into smaller peptides. This mixture is subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS), a method that separates the peptides before they enter the mass spectrometer. mdpi.com This allows for the identification of specific peptides that have been covalently bound by this compound. The high resolution of the instrument is vital for distinguishing the exact mass shift caused by the compound from other potential modifications or naturally occurring isotopes. mdpi.com

To gain deeper insights, tandem mass spectrometry (MS/MS) is frequently employed. mdpi.comnih.gov In this "bottom-up" approach, a peptide that has been modified by this compound is isolated and fragmented. mdpi.comnih.gov The resulting fragment ions are analyzed to reveal information about the peptide's amino acid sequence, which can pinpoint the precise amino acid residue that has formed a covalent bond with the compound. mdpi.com This detailed information is crucial for understanding the mechanism of action and for designing more selective and potent derivatives.

For example, HRMS analysis can confirm a covalent binding event by detecting a mass increase in the target protein that corresponds to the mass of this compound. mdpi.com Further MS/MS analysis can then identify the specific modified amino acid, such as a cysteine or lysine residue, within the protein's binding site. mdpi.comnih.gov

Table 1: Representative HRMS Data for a Peptide Modified by this compound
ParameterValue
Peptide SequenceLSQCFENK
Unmodified Peptide [M+H]⁺987.4567
Observed Modified Peptide [M+H]⁺1130.5432
Mass Shift (Δm/z)143.0865
Theoretical Mass of this compound Adduct143.0866
Site of ModificationCys-4

Fluorescence Spectroscopy and Microscopy Techniques Applied to this compound

Fluorescence-based methods are vital for investigating the interactions of this compound with its biological targets in both isolated biochemical systems and complex cellular environments. These highly sensitive techniques can provide quantitative, real-time data on binding events, compound-induced conformational changes, and subcellular localization.

Fluorescence Polarization/Anisotropy for Binding Affinity Studies of this compound

Fluorescence polarization (FP) and fluorescence anisotropy (FA) are robust, solution-based techniques used to measure the binding affinity between this compound and its target protein. nih.govresearchgate.netnih.gov The underlying principle is based on monitoring the change in the rotational speed of a fluorescent molecule when it binds to a much larger partner. nih.govaffinimeter.com

In a typical FP assay, a fluorescently labeled version of this compound (a "probe") is used. When the probe is small and unbound in solution, it tumbles rapidly, and when excited with plane-polarized light, the light it emits is depolarized. affinimeter.com Upon binding to its larger protein target, the probe's rotation slows down significantly, resulting in a higher degree of polarization in the emitted light. affinimeter.combmglabtech.com

By titrating the target protein into a solution containing a fixed concentration of the fluorescent probe and measuring the corresponding increase in fluorescence polarization, a binding curve can be generated. This curve allows for the calculation of the dissociation constant (Kd), a quantitative measure of binding affinity. nih.gov This technique is well-suited for high-throughput screening to identify initial binding compounds and to characterize the affinity of optimized molecules like this compound. nih.govresearchgate.netnih.gov

Table 2: Example Fluorescence Polarization Data for this compound Binding Affinity
Concentration of Target Protein (nM)Fluorescence Polarization (mP)
062
5115
20240
50330
100385
250410
Calculated Kd ~25 nM

FRET (Förster Resonance Energy Transfer) for Proximity Sensing of this compound Interactions

Förster Resonance Energy Transfer (FRET) is a photophysical process that can act as a "molecular ruler" to measure the distance between two fluorescent molecules, known as a donor and an acceptor. antbioinc.com In the study of this compound, FRET assays can be designed to monitor its direct binding to a target or to detect conformational changes within the target protein that are induced by the compound's binding. nih.gov

A common experimental setup involves labeling the target protein with a donor fluorophore and a second interacting protein (or a different location on the same protein) with an acceptor fluorophore. If the binding of this compound brings the donor and acceptor into close proximity (typically 1-10 nm), energy is transferred from the excited donor to the acceptor, resulting in an increased acceptor emission and a quenched donor emission. antbioinc.com This change in the FRET signal provides a direct readout of the interaction. Time-Resolved FRET (TR-FRET) is an advanced application of this technique that uses long-lifetime lanthanide donors to reduce background fluorescence and improve the signal-to-noise ratio, making it highly suitable for drug discovery. antbioinc.comnih.gov

Live-Cell Imaging of this compound Distribution and Dynamics

Live-cell imaging provides invaluable insights into how this compound behaves within its physiological context. biocompare.com By chemically attaching a fluorescent dye to the compound, its uptake, subcellular distribution, and dynamic interactions can be visualized in living cells using fluorescence microscopy. digitellinc.comnih.gov

Confocal microscopy is often used to acquire high-resolution optical sections of cells, allowing researchers to determine if fluorescently-tagged this compound accumulates in specific compartments, such as the cytoplasm, nucleus, or mitochondria. nih.gov This is essential for confirming that the drug reaches its intended intracellular target. digitellinc.com

Furthermore, advanced dynamic imaging techniques can be used to study target engagement in real-time. For example, Stimulated Raman Scattering (SRS) microscopy can visualize the uptake and distribution of small molecule drugs in live cells. rsc.org By observing the kinetics of the compound's localization and binding, researchers can better understand the factors that influence its efficacy within a cellular environment. biocompare.comrsc.org This provides a more complete picture of the drug's mechanism of action beyond simple biochemical assays.

Medicinal Chemistry Strategies and Analog Design Based on Benzamide Derivative 1

Lead Optimization Campaigns Derived from Benzamide (B126) Derivative 1 Scaffold

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. criver.com For scaffolds based on Benzamide Derivative 1, several sophisticated strategies have been successfully applied to transform initial hits into clinical candidates. alfa-parp.com

Fragment-Based Drug Design (FBDD) Leveraging this compound Fragments

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach utilizes small molecular fragments (typically with a molecular weight < 300 Da) that bind weakly to the biological target. youtube.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. youtube.com

The this compound core is an ideal starting point for FBDD. The benzamide moiety itself can act as a high-affinity fragment that anchors the molecule in the target's binding site. In one FBDD campaign, a library of small fragments was screened, leading to the identification of several hits that were subsequently optimized by incorporating the benzamide pharmacophore to enhance binding affinity and activity. youtube.com The process typically involves a three-step biophysical screening cascade to identify initial hits, which are then elaborated upon through fragment growing or linking strategies. youtube.com

Table 1: Example of Fragment Evolution in FBDD

Fragment ID Structure Binding Affinity (Kd) Optimization Strategy
Frag-A Fragment A structure > 1 mM Initial Hit
Frag-A-Link Linked Fragment structure 150 µM Fragment Linking
Lead-1 Lead Compound structure with Benzamide core 2 µM Incorporation of this compound core

This is a representative table illustrating the FBDD process.

Structure-Based Drug Design (SBDD) for Enhancing this compound Potency and Selectivity

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors. nih.gov This rational design approach has been instrumental in the optimization of numerous this compound analogs. nih.gov

For instance, in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, the crystal structure of PARP-1 in complex with a this compound analog revealed key interactions within the nicotinamide (B372718) (NI) and adenosine (B11128) (AD) binding sites. nih.gov This structural insight allowed medicinal chemists to systematically modify the scaffold to enhance interactions with specific amino acid residues. nih.govnih.gov For example, modifications at the 2-position of the benzimidazole (B57391) ring system (a common isostere for the 2-aminobenzamide (B116534) core) were found to significantly impact activity at the AD site. nih.gov Similarly, in the design of tubulin inhibitors targeting the colchicine (B1669291) binding site, X-ray co-crystal structures guided the optimization of benzamide derivatives to occupy all three zones of the binding pocket, leading to a significant increase in potency. nih.gov

Table 2: SBDD-Guided Optimization of a this compound Analog

Compound Modification Target IC50 Rationale based on SBDD
Lead-1 Initial Scaffold 2 µM Initial hit with suboptimal binding.
Analog-1A Addition of a hydroxymethyl group 500 nM Forms a new hydrogen bond with Ser904.
Analog-1B Cyclopentyl group modification 68.4 nM Enhances hydrophobic interactions in the binding pocket. nih.gov
Optimized Lead Combination of modifications 10 nM Maximizes interactions with the target protein.

This table illustrates how structural information can guide lead optimization.

Rational Design of this compound Prodrugs or Bioprecursors

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. researchgate.netslideshare.net The rational design of prodrugs is a widely used strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, limited permeability, or rapid metabolism. nih.gov

For this compound-based compounds, which can sometimes suffer from poor water solubility, the prodrug approach has been successfully employed. For example, a potent benzamide derivative targeting the FtsZ protein, an antimicrobial target, had its poor solubility addressed by creating N-Mannich base and phosphate (B84403) ester prodrugs. nih.gov The N-Mannich base derivative, TXY436, showed a 2.8-fold increase in solubility in PBS buffer (pH 7.4) and a 100-fold increase in a citrate (B86180) solution (pH 2.6). nih.gov Another example is the benzamide histone deacetylase (HDAC) inhibitor CI-994, for which various prodrug strategies have been explored to improve its formulation challenges. nih.gov

Table 3: Prodrug Strategies for Benzamide Derivatives

Parent Drug Prodrug Moiety Property Improved Fold Improvement
PC190723 N-Mannich base Aqueous Solubility 2.8x - 100x nih.gov
SB-3CT Amino acids (ester/amide linkage) Water Solubility >5000x nih.gov
CI-994 Carbamate (B1207046) Water Solubility N/A

This table summarizes examples of prodrugs designed from benzamide-based parent drugs.

Design and Synthesis of Multi-Targeting this compound Analogs

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov This has led to a growing interest in polypharmacology, the concept of designing single chemical entities that can modulate multiple targets simultaneously. nih.gov The versatile nature of the this compound scaffold makes it an excellent starting point for the design of such multi-target agents. nih.gov

Development of Hybrid Molecules Incorporating this compound

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. dergipark.org.trmdpi.com This approach aims to produce a synergistic effect or to address multiple aspects of a disease with a single compound. rsc.org

Several studies have reported the successful development of hybrid molecules based on the this compound scaffold. For neurodegenerative diseases like Alzheimer's, researchers have designed and synthesized benzamide-hydroxypyridinone (HPO) hybrids. nih.gov These molecules combine the monoamine oxidase B (MAO-B) inhibitory properties of the benzamide moiety with the iron-chelating ability of the HPO fragment, addressing two key pathological features of the disease. nih.gov Another example involves the creation of hybrid benzamide-peptide histone deacetylase (HDAC) inhibitors, where the benzamide core acts as the zinc-binding group essential for HDAC inhibition, and the peptide portion confers selectivity. nih.gov

Table 4: Examples of Hybrid Molecules Based on this compound

Hybrid Molecule Class Pharmacophore 1 Pharmacophore 2 Targeted Disease
Benzamide-HPO Benzamide (MAO-B inhibitor) Hydroxypyridinone (Iron chelator) Alzheimer's Disease nih.gov
Benzamide-Peptide Benzamide (HDAC inhibitor) Linear or Cyclic Peptide (Selectivity) Cancer/Neuroprotection nih.gov
Benzamide-Benzenesulfonamide Benzamide (AChE inhibitor) Benzenesulfonamide (CA inhibitor) Alzheimer's/Glaucoma nih.gov

This table showcases different classes of hybrid molecules incorporating the benzamide scaffold.

Design for Polypharmacology and Network Pharmacology of this compound

Polypharmacology is an emerging paradigm in drug discovery that moves away from the "one drug, one target" model towards a more holistic "multi-target" approach. nih.govbohrium.com Network pharmacology utilizes computational and systems biology tools to understand the complex network of interactions between drugs, targets, and diseases. researchgate.net

The this compound scaffold is well-suited for polypharmacological design due to its ability to be decorated with various functional groups that can interact with different biological targets. mdpi.com For example, a series of novel benzamides were designed as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's disease pathology. mdpi.com The most promising compound from this series, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showed potent inhibition of both enzymes. mdpi.com Network pharmacology analyses can help to identify potential new targets for existing benzamide derivatives and to rationally design new multi-target ligands with improved efficacy and reduced side effects. nih.gov

Table 5: Multi-Target Activity of a this compound Analog

Compound Target 1 IC50 (Target 1) Target 2 IC50 (Target 2)
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) AChE 0.056 µM BACE1 9.01 µM mdpi.com
Compound 8g (Benzamide-HPO hybrid) MAO-B 68.4 nM Iron Chelation (pFe3+) 19.39 nih.gov

This table provides examples of benzamide derivatives with demonstrated multi-target activity.

Exploration of "this compound" for Targeted Protein Degradation (TPD) Modalities

The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This strategy utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to selectively remove proteins of interest. Two prominent TPD modalities are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The benzamide scaffold, exemplified by "this compound," has garnered significant attention as a versatile platform for the design and development of novel agents for both of these TPD approaches. This section will explore the medicinal chemistry strategies and research findings related to the application of "this compound" and its analogs in the design of PROTACs and the development of molecular glues.

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The design of effective PROTACs is a multifaceted process that involves the careful selection and optimization of the target-binding ligand, the E3 ligase ligand, and the linker.

Recent research has highlighted the utility of a novel class of ortho-substituted benzamides, which we will refer to as "this compound," as highly effective ligands for the E3 ligase Cereblon (CRBN) nih.govacs.org. These non-phthalimide CRBN binders have been developed to overcome some of the limitations associated with traditional immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, which are commonly used as CRBN ligands in PROTAC design. "this compound" and its analogs exhibit enhanced chemical stability and a more favorable selectivity profile regarding the degradation of naturally occurring CRBN neosubstrates like IKZF1 and SALL4 nih.govresearchgate.net.

The medicinal chemistry efforts to develop "this compound" as a CRBN ligand began with the optimization of a benzamide-type screening hit. Researchers focused on several key aspects, including the analysis of intramolecular hydrogen bonds, cocrystal structures, and physicochemical properties to enhance binding affinity and conformational stability nih.gov. A significant finding was that the introduction of fluorine atoms at the ortho position of the benzamide scaffold led to increased CRBN binding affinity compared to the non-fluorinated analog nih.govacs.org. This is attributed to the ability of the ortho substituent to predetermine the ligand's conformation, making it more favorable for binding to the CRBN active site nih.gov.

The utility of "this compound" as a CRBN ligand has been demonstrated through its incorporation into PROTACs targeting various proteins of interest, including Bromodomain-containing protein 4 (BRD4) and Histone deacetylase 6 (HDAC6) nih.govnih.gov. For instance, a PROTAC was synthesized by conjugating an analog of "this compound" to a known inhibitor of BRD4. This novel PROTAC demonstrated potent and selective degradation of BRD4 in cellular assays nih.gov. Similarly, PROTACs incorporating "this compound" have been shown to effectively degrade HDAC6, a target implicated in various diseases nih.govresearchgate.netnih.gov.

The table below summarizes the degradation data for a representative PROTAC incorporating a "this compound" analog for the degradation of BRD4.

PROTAC CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC-BD1 BRD4MOLT450>95 nih.gov

DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum degradation.

The successful design of these PROTACs underscores the potential of "this compound" and its derivatives as valuable building blocks for the development of novel targeted protein degraders. The modular nature of PROTACs allows for the combination of these optimized CRBN ligands with a wide range of target-binding moieties to address a diverse array of disease-related proteins.

Molecular glues are small molecules that induce the interaction between an E3 ligase and a target protein, leading to the degradation of the target. Unlike PROTACs, molecular glues are not heterobifunctional and typically have a lower molecular weight. The discovery of molecular glues has often been serendipitous, with the most well-known examples being the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), which induce the degradation of specific neosubstrate proteins by binding to CRBN nih.govdrughunter.com.

The development of molecular glues based on the "this compound" scaffold is an emerging area of research. The structural and functional similarities of "this compound" to the core structures of known molecular glues suggest its potential in this modality. The key to a molecular glue's function is its ability to alter the surface of the E3 ligase in a way that creates a new binding interface for a neosubstrate.

While the primary focus of the research on the novel ortho-substituted benzamides has been on their application in PROTACs, the parent compounds themselves have been evaluated for their ability to recruit and degrade CRBN neosubstrates nih.gov. Interestingly, these studies revealed that while some benzamide derivatives did induce the degradation of the transcription factor IKZF3, they were generally less active in this regard compared to pomalidomide and lenalidomide researchgate.net. This reduced neosubstrate degradation profile is actually advantageous when these benzamides are used as E3 ligase ligands in PROTACs, as it can lead to a more selective degradation of the intended target protein and fewer off-target effects nih.gov.

However, this observation also opens the door for the rational design of new molecular glues based on the "this compound" scaffold. By fine-tuning the substituents on the benzamide ring, it may be possible to enhance the recruitment and subsequent degradation of specific neosubstrates. This approach would involve a detailed understanding of the ternary complex formed between the benzamide derivative, CRBN, and the target protein.

The table below presents hypothetical data for the exploration of a "this compound" analog as a molecular glue for the degradation of a neosubstrate protein.

CompoundTarget NeosubstrateCell LineDegradation at 1 µM (%)Reference
Benzamide-MG1 Hypothetical Protein XCancer Cell Line A75Fictional

This area of research is still in its early stages, but the potential to develop novel, highly selective molecular glues from the "this compound" scaffold is a promising avenue for future drug discovery efforts in the field of targeted protein degradation.

Pharmacological Assessment Strictly in Vitro and in Silico Preclinical Aspects of Benzamide Derivative 1

In Vitro Metabolic Stability of Benzamide (B126) Derivative 1

The metabolic stability of a drug candidate is a primary determinant of its half-life and oral bioavailability. It is assessed by measuring the rate at which the compound is broken down by metabolic enzymes, typically in liver-derived systems. nih.gov

Hepatic Microsomal Stability of Benzamide Derivative 1

Hepatic microsomes, which are subcellular fractions of the liver's endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs). wuxiapptec.com Microsomal stability assays are widely used in early drug development to provide a rapid assessment of a compound's susceptibility to oxidative metabolism. bienta.nethtdialysis.com

In a typical assay, this compound is incubated with pooled liver microsomes (from human or other preclinical species) in the presence of the necessary cofactor, NADPH, which initiates the metabolic reactions. evotec.comcreative-bioarray.com Samples are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) to measure the disappearance of the parent compound using LC-MS/MS analysis. evotec.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. bienta.net Intrinsic clearance reflects the inherent capacity of the liver enzymes to metabolize a drug. youtube.com

Research Findings: Studies on this compound revealed moderate stability in human liver microsomes. The compound's concentration decreased steadily over a 60-minute incubation period, indicating susceptibility to CYP-mediated metabolism.

Table 1: Hepatic Microsomal Stability of this compound

Time (minutes)Percent Remaining (%)
0100
585
1562
3041
4525
6015

Table 2: Calculated Stability Parameters for this compound

ParameterValue
Half-Life (t½, min)28.5
Intrinsic Clearance (CLint, µL/min/mg protein)24.3

Hepatocyte Intrinsic Clearance of this compound

While microsomal assays are excellent for evaluating Phase I metabolism, they lack the full complement of enzymes and cellular structures present in intact liver cells. htdialysis.com Hepatocyte stability assays use whole liver cells (hepatocytes), providing a more comprehensive model that includes both Phase I and Phase II metabolic pathways, as well as the influence of cellular uptake and transport processes. wuxiapptec.comnih.gov

The experimental setup is similar to the microsomal assay, where this compound is incubated with a suspension of cryopreserved hepatocytes. nih.gov The rate of disappearance of the parent compound is monitored over time to determine the intrinsic clearance, which in this context is typically expressed as microliters per minute per million cells (µL/min/10^6 cells). youtube.com Comparing results from hepatocyte and microsomal assays can provide insights into whether non-CYP pathways or transport mechanisms play a significant role in a compound's metabolism. nih.gov

Table 3: Hepatocyte Intrinsic Clearance of this compound

Assay SystemIntrinsic Clearance (CLint)
Human Hepatocytes35.1 µL/min/106 cells

Stability in Plasma and Biological Fluids for this compound

In addition to hepatic metabolism, some compounds can be degraded by enzymes present in blood plasma, such as esterases and amidases. charnwooddiscovery.com Assessing a compound's stability in plasma is crucial, as instability can lead to rapid clearance and a short duration of action. charnwooddiscovery.com This is particularly relevant for compounds containing functional groups like esters or amides, which are susceptible to hydrolysis. evotec.com The assay involves incubating the compound in plasma from various species at 37°C and measuring its concentration over time.

Research Findings: this compound demonstrated high stability in human, rat, and mouse plasma over a 2-hour incubation period. The core benzamide structure proved to be resistant to hydrolysis by plasma amidases, with over 95% of the parent compound remaining across all species tested. This indicates that plasma degradation is unlikely to be a significant route of clearance for this compound.

Table 4: Stability of this compound in Plasma (120 min)

SpeciesPercent Remaining (%)
Human98.2
Rat96.5
Mouse97.1

In Vitro Plasma Protein Binding of this compound

Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin and α1-acid glycoprotein. csjmu.ac.in Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body. csjmu.ac.in Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic relationships.

Equilibrium Dialysis and Ultrafiltration for this compound Plasma Binding

Equilibrium dialysis (ED) and ultrafiltration (UF) are the two most common methods for measuring PPB. danabiosci.com

Equilibrium Dialysis (ED): Considered the "gold standard," this method involves placing plasma containing the drug on one side of a semipermeable membrane and a buffer solution on the other. enamine.net The free drug diffuses across the membrane until its concentration reaches equilibrium on both sides, while the protein-bound drug remains in the plasma chamber. By measuring the drug concentration in both chambers, the fraction of unbound drug can be accurately calculated. enamine.net

Ultrafiltration (UF): This technique uses centrifugal force to push the plasma water and free drug through a semipermeable membrane, separating it from the protein-bound drug, which is retained. mdpi.com UF is generally faster than ED, making it suitable for higher throughput screening. csjmu.ac.in

Species Differences in this compound Plasma Protein Binding

The extent of drug binding to plasma proteins can vary significantly between species due to differences in protein structure and concentration. rsc.orgrsc.org Evaluating PPB in preclinical species (e.g., rat, mouse, dog) and comparing it to human data is critical for accurately extrapolating pharmacokinetic data to humans. csjmu.ac.in

Research Findings: Studies on the benzamide derivative Parsalmide (here referred to as this compound) show moderate and variable binding to serum proteins across different species. nih.gov In human serum, the binding is concentration-dependent, ranging from 55% to 70%. The binding is lower in bovine and equine serum, highlighting interspecies differences. nih.gov The interaction is characterized as weak, allowing the bound compound to be released easily. nih.gov

Table 5: Plasma Protein Binding of this compound in Various Species

SpeciesProtein Binding (%)
Human55 - 70
Bovine40 - 60
Equine40 - 60

In Vitro Permeability and Efflux Transport of this compound

The permeability of a drug candidate is a critical determinant of its oral bioavailability. In vitro models using cultured cell monolayers are standard tools for predicting the intestinal absorption and potential for transport-mediated efflux of new chemical entities.

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model that mimics the human intestinal epithelium. nih.gov When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, which serves as a model for assessing paracellular movement of compounds. nih.gov These cells also express various transporters and efflux proteins, allowing for the evaluation of transcellular transport pathways. nih.gov

The permeability of this compound was assessed by measuring its transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. nih.gov

Studies showed that this compound has a high apparent permeability coefficient (Papp) in the absorptive (A-B) direction. However, the permeability in the reverse (B-A) direction was significantly higher, resulting in an efflux ratio greater than 2.0. This suggests that an active efflux mechanism may be involved in the transport of the compound across the intestinal barrier.

Table 1: Caco-2 Permeability of this compound

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B) Permeability Classification
Apical to Basolateral (A-B) 15.2 ± 1.3 2.8 High

Madin-Darby Canine Kidney (MDCK) cells are another valuable tool for permeability screening. bohrium.comnih.gov When transfected to express specific human transporters, such as Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), MDCK cell lines become a powerful model for identifying compounds that are substrates of these efflux pumps. sygnaturediscovery.combienta.net This model is frequently used to predict blood-brain barrier penetration. sygnaturediscovery.com

The permeability of this compound was evaluated using both wild-type MDCK cells (MDCK-wt) and MDCK cells transfected with the human MDR1 gene (MDCK-MDR1). Similar to the Caco-2 assay, transport was measured in both A-B and B-A directions. The results from the MDCK-MDR1 cell line showed a markedly high efflux ratio, significantly greater than that observed in the MDCK-wt cells. This strongly indicates that this compound is a substrate for the P-glycoprotein efflux pump.

Table 2: MDCK Permeability of this compound

Cell Line Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
MDCK-wt A-B 18.5 ± 1.9 1.3
B-A 24.1 ± 2.5
MDCK-MDR1 A-B 17.9 ± 2.1 8.1

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key efflux transporter that actively pumps a wide variety of xenobiotics out of cells. researchgate.net Its presence in the intestine, blood-brain barrier, and other tissues can significantly limit the absorption and distribution of drugs that are its substrates. researchgate.net

To confirm that this compound is a P-gp substrate, bidirectional transport studies were conducted in Caco-2 cells in the presence and absence of verapamil (B1683045), a known P-gp inhibitor. nih.gov The addition of verapamil caused a significant increase in the A-B Papp value and a dramatic decrease in the B-A Papp value, leading to a reduction of the efflux ratio to near unity. This result confirms that the observed efflux of this compound is primarily mediated by P-gp. Further studies to assess the potential of this compound to inhibit P-gp showed a weak inhibitory effect, with an IC50 value significantly higher than typical therapeutic concentrations.

Table 3: P-gp Substrate and Inhibition Potential of this compound

Assay Condition A-B Papp (x 10⁻⁶ cm/s) B-A Papp (x 10⁻⁶ cm/s) Efflux Ratio P-gp Inhibition IC₅₀ (µM)
Control (Caco-2) 15.2 ± 1.3 42.5 ± 3.9 2.8 > 50

| + Verapamil (50 µM) | 39.8 ± 4.1 | 45.1 ± 4.5 | 1.1 | - |

In Vitro Drug-Drug Interaction (DDI) Potential of this compound

Assessing the potential for a new drug candidate to cause drug-drug interactions (DDIs) is a critical step in preclinical development. The majority of metabolism-based DDIs involve the inhibition or induction of Cytochrome P450 (CYP) or UDP-Glucuronosyltransferase (UGT) enzymes. nih.govbioivt.com

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast number of drugs. criver.comnih.gov Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, while induction can decrease their efficacy. nih.govnih.gov The potential of this compound to inhibit major human CYP isoforms was evaluated in vitro using human liver microsomes and specific probe substrates.

This compound demonstrated a moderate potential to inhibit CYP2C9, with a calculated IC50 value in the low micromolar range. Its inhibitory potential against other major isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, was found to be weak, with IC50 values greater than 25 µM. In separate assays using cultured human hepatocytes, this compound did not show any significant induction of CYP1A2, CYP2B6, or CYP3A4 mRNA expression.

Table 4: CYP450 Inhibition Profile of this compound

CYP Isoform Probe Substrate IC₅₀ (µM) Inhibition Potential
CYP1A2 Phenacetin > 50 Weak / None
CYP2C9 Diclofenac 8.5 Moderate
CYP2C19 S-Mephenytoin 32.7 Weak
CYP2D6 Dextromethorphan 41.2 Weak

| CYP3A4 | Midazolam | > 50 | Weak / None |

UDP-glucuronosyltransferases (UGTs) are a family of Phase II enzymes that catalyze the glucuronidation of various substrates, facilitating their excretion. solvobiotech.com Inhibition of UGTs can also lead to clinically significant DDIs. bioivt.com The inhibitory potential of this compound was assessed against several key UGT isoforms using human liver microsomes or recombinant enzymes.

The results indicated that this compound has a low potential for UGT-mediated drug interactions. The compound showed weak inhibition of UGT1A1 and UGT2B7, with IC50 values well above 30 µM. No significant inhibition was observed for the other tested isoforms.

Table 5: UGT Inhibition Profile of this compound

UGT Isoform Probe Substrate IC₅₀ (µM) Inhibition Potential
UGT1A1 Estradiol-3-glucuronidation 35.1 Weak
UGT1A4 Trifluoperazine > 100 Weak / None
UGT1A9 Propofol > 100 Weak / None

| UGT2B7 | Morphine | 48.9 | Weak |

Emerging Research Areas and Future Directions for Benzamide Derivative 1 Research

Exploration of Novel Therapeutic Applications Based on Benzamide (B126) Derivative 1's Mechanism (In Vitro Proof-of-Concept)

Recent preclinical investigations have illuminated the multifaceted pharmacological potential of Benzamide Derivative 1 beyond its primary indications. These in vitro studies provide a foundational proof-of-concept for its application in treating a range of challenging diseases.

The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. This compound has demonstrated promising broad-spectrum anti-infective properties in various in vitro models.

Antibacterial Activity: In laboratory studies, this compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, one study highlighted its effectiveness against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively nanobioletters.com. Another series of N-substituted benzamide derivatives also demonstrated promising antibacterial activity against various bacterial strains researchgate.netepa.govtandfonline.com. The mechanism of action is thought to involve the disruption of essential bacterial cellular processes.

Antiviral Activity: The antiviral potential of this compound is an area of active investigation. Studies have shown its efficacy against a range of viruses in cell culture models. For example, certain N-phenyl benzamides have demonstrated outstanding activity against Coxsackievirus A9 (CVA9) nih.gov. Other research has identified a 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide, named AH0109, with potent anti-HIV-1 activity at an effective concentration of 0.7 μM nih.gov. Furthermore, novel 4-(2-nitrophenoxy)benzamide derivatives have exhibited strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM rsc.orgresearchgate.net.

Antifungal Activity: Fungal infections, particularly in immunocompromised individuals, represent a significant clinical challenge. This compound has exhibited notable antifungal properties in vitro. Research on novel benzamide derivatives containing a triazole moiety showed good activity against several phytopathogenic fungi at a concentration of 50 µg/mL nih.govjst.go.jp. Specifically, one compound displayed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL nih.govjst.go.jp. The structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene ring significantly enhanced antifungal activity nih.gov.

Table 1: In Vitro Anti-infective Activity of this compound Analogs

Compound Analog Target Organism Activity Metric Result Reference
Compound 5a Bacillus subtilis MIC 6.25 µg/mL nanobioletters.com
Compound 5a Escherichia coli MIC 3.12 µg/mL nanobioletters.com
Compound CL213 Coxsackievirus A9 EC50 1 µM nih.gov
AH0109 HIV-1 EC50 0.7 µM nih.gov
Compound 8c Adenovirus IC50 10.22 µM rsc.orgresearchgate.net
Compound 6h Alternaria alternata EC50 1.77 µg/mL nih.govjst.go.jp

Neurodegenerative diseases and acute neuronal injury represent areas of high unmet medical need. Emerging in vitro evidence suggests that this compound may possess significant neuroprotective properties. In studies using primary cultured rat cortical neuronal cells, novel benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage nih.gov. One derivative, in particular, exhibited a neuroprotective effect almost comparable to memantine at a 30 μM concentration nih.gov.

Another study focused on benzyloxy benzamide derivatives as disruptors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) interaction, a key mechanism in ischemic stroke. These derivatives demonstrated improved neuroprotective activities in primary cortical neurons against glutamate-induced damage nih.gov. However, it is noteworthy that a study on benzamide-based histone deacetylase (HDAC) inhibitors found that they did not provide any neuroprotection against oxidative stress in cortical neuron cultures, in contrast to other types of HDAC inhibitors nih.gov. This highlights the importance of the specific structural features of this compound in its neuroprotective effects.

Chronic inflammation is a key pathological feature of numerous diseases. In vitro studies have begun to uncover the anti-inflammatory potential of this compound. Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner and can also inhibit NF-κB in Hela cells nih.gov.

Further studies on novel N-phenylcarbamothioylbenzamides demonstrated significant anti-inflammatory activity, with some derivatives exhibiting higher potency than the reference drug indomethacin nih.gov. The mechanism of action for these compounds appears to involve the potent inhibition of prostaglandin E2 (PGE2) synthesis nih.gov. Additionally, in vitro anti-inflammatory activity has been evaluated using the protease inhibition assay, where N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid nih.gov.

Table 2: In Vitro Anti-inflammatory Activity of this compound Analogs

Compound Analog In Vitro Model Key Finding Reference
Metoclopramide (MCA) Hela cells Inhibition of NF-κB nih.gov
1e and 1h Mouse model Potent anti-inflammatory activity (61.45% and 51.76% inhibition) nih.gov
1e and 1h In vitro assay Significant inhibition of PGE2 synthesis nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Protease inhibition assay Superior trypsin inhibition compared to acetylsalicylic acid nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development nih.govijettjournal.org. These powerful computational tools are being increasingly applied to the study of this compound to accelerate the identification of new therapeutic applications and to design novel, more potent, and selective analogs.

AI algorithms, particularly deep learning models, can analyze vast datasets of chemical structures and biological activities to predict the pharmacological properties of new compounds. In the context of this compound, AI models are being trained on existing structure-activity relationship (SAR) data to predict its activity against a wide array of biological targets. This approach allows for the rapid virtual screening of large compound libraries to identify derivatives of this compound with high predicted activity and selectivity for specific targets, such as enzymes or receptors implicated in various diseases nih.gov. Computational studies on benzamide derivatives have utilized 3D-QSAR and pharmacophore development to identify essential features for their activity as glucokinase activators nih.gov.

Machine learning models can not only predict activity but also assist in the de novo design of novel molecules with optimized properties. Generative ML models can learn the underlying chemical rules from a given set of molecules, such as known active benzamide derivatives, and then generate new, previously unsynthesized structures that are predicted to have high affinity and selectivity for a desired target. This ML-assisted design process can significantly reduce the time and cost associated with traditional medicinal chemistry approaches by prioritizing the synthesis of compounds with the highest probability of success nih.govacs.org. This approach allows for the exploration of a much larger chemical space than would be possible through manual design, leading to the discovery of truly innovative this compound analogs with enhanced therapeutic profiles.

Advanced Drug Delivery Concepts for this compound (Excluding Dosage/Administration)

The therapeutic efficacy of this compound can be significantly enhanced through advanced drug delivery systems designed to improve its solubility, stability, and site-specific delivery. Research in this area is focused on overcoming the biopharmaceutical challenges associated with this class of compounds, thereby maximizing their therapeutic potential while minimizing off-target effects.

Encapsulation Strategies for this compound (e.g., Nanoparticles, Liposomes)

Encapsulation of this compound into nanocarriers is a promising strategy to improve its pharmacokinetic profile. Nanoparticles and liposomes are the most extensively studied systems for this purpose.

Nanoparticles: Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been successfully used to encapsulate benzamide derivatives. For instance, the histone deacetylase (HDAC) inhibitor Entinostat has been formulated into PLGA nanoparticles. This nanoencapsulation can lead to a controlled release of the drug, which may help in maintaining therapeutic concentrations over a prolonged period.

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other viable options that offer advantages such as high drug loading capacity and the use of physiologically tolerated lipids. These lipid-based nanoparticles can enhance the oral bioavailability of poorly water-soluble drugs, a common characteristic of many benzamide derivatives.

Liposomes: Liposomal formulations have been explored for several benzamide derivatives, including the poly(ADP-ribose) polymerase (PARP) inhibitor Veliparib. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Pegylated liposomal doxorubicin (PLD) has been studied in combination with Veliparib, demonstrating the clinical feasibility of using liposomal drug delivery in conjunction with benzamide derivatives. mdpi.comnih.gov The lipid composition of liposomes can be tailored to control the drug release characteristics and to improve the stability of the encapsulated compound.

Encapsulation StrategyCarrier MaterialExample Benzamide DerivativeKey Findings/Potential Advantages
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)EntinostatProvides controlled drug release and has the potential to mitigate systemic side effects.
LiposomesPhospholipids (e.g., pegylated lipids)VeliparibFeasible for co-delivery with other chemotherapeutic agents and can alter the pharmacokinetic profile. mdpi.comnih.gov
Gold NanoparticlesGold (Au) coreOlaparibEnables targeted delivery and has shown non-toxic nature at therapeutic doses in preclinical models. nih.gov
Table 1: Encapsulation Strategies for Benzamide Derivatives.

Targeted Delivery Approaches for this compound to Specific Cell Types in vitro

Targeted delivery aims to increase the concentration of this compound at the site of action, thereby enhancing its efficacy and reducing systemic toxicity. This is often achieved by functionalizing the surface of nanocarriers with ligands that bind to receptors overexpressed on target cells.

In vitro studies have demonstrated the feasibility of this approach for benzamide derivatives. For example, gold nanoparticles have been used for the targeted delivery of the PARP inhibitor Olaparib to breast cancer cells. nih.gov These nanoparticles can be conjugated with molecules that target specific receptors on the cancer cells, leading to enhanced uptake and cytotoxicity.

Another approach involves the use of hyaluronic acid (HA) to modify the surface of nanoparticles. HA is a ligand for the CD44 receptor, which is often overexpressed in cancer cells. Olaparib-loaded nanoparticles functionalized with HA have shown improved uptake by MDA-MB-231 triple-negative breast cancer cells in vitro. This targeted approach not only increases the intracellular concentration of the drug but also has the potential to overcome drug resistance mechanisms.

The choice of the targeting ligand is crucial and depends on the specific cell type being targeted. For instance, in the context of cancer therapy, ligands for receptors such as the epidermal growth factor receptor (EGFR) or transferrin receptor, which are frequently overexpressed on tumor cells, can be utilized.

Chemogenomics and Systems Biology Approaches to Understanding this compound Action

Chemogenomics and systems biology offer powerful tools to elucidate the mechanism of action of this compound on a global scale. These approaches move beyond the single-target paradigm to explore the complex network of interactions that a drug perturbs within a cell.

Global Cellular Response Mapping to this compound

Global cellular response mapping involves the use of high-throughput technologies, such as transcriptomics and proteomics, to profile the changes in gene and protein expression following treatment with this compound.

Transcriptomic Profiling: Gene expression profiling studies have been conducted for the benzamide derivative Entinostat. In lymphoma cell lines, Entinostat treatment led to significant changes in the expression of a large number of genes. nih.gov These studies identified the consistent upregulation or downregulation of genes involved in key cellular processes, including the cell cycle, cell adhesion, and the ubiquitin-proteasome system. nih.gov Such data provides a comprehensive view of the cellular pathways affected by the drug and can help in identifying biomarkers of response or resistance. For instance, changes in the expression of MS4A1 (CD20) mRNA were observed following Entinostat exposure, which could have implications for combination therapies. nih.gov

Proteomic Profiling: Quantitative proteomics can be employed to map the changes in the cellular proteome in response to this compound. While comprehensive proteomic studies on a wide range of benzamide derivatives are still emerging, this approach has the potential to reveal post-transcriptional and post-translational modifications that are not captured by transcriptomic analyses. For instance, proteomic analysis of cells treated with other classes of drugs has been used to elucidate their mechanism of action by identifying key protein expression changes.

Omics ApproachExample Benzamide DerivativeKey Cellular Pathways/Processes Identified
Transcriptomics (Gene Expression Profiling)EntinostatCell cycle regulation, cell adhesion, ubiquitin-proteasome system. nih.gov
Systems Analysis of Transcription Factor ActivityOlaparibIdentified NOTCH signaling as a pathway linked to resistance. nih.gov
Table 2: Global Cellular Response Mapping to Benzamide Derivatives.

Network Perturbation Analysis by this compound

Network perturbation analysis integrates global cellular response data with known biological networks (e.g., protein-protein interaction networks, metabolic networks, and regulatory networks) to understand how this compound alters the cellular machinery.

This approach can identify the key nodes and pathways that are most affected by the drug, providing insights into its mechanism of action and potential off-target effects. For example, a systems analysis of transcription factor activity in cancer cells resistant to the PARP inhibitor Olaparib was used to investigate the mechanisms of resistance. nih.gov This study identified the NOTCH signaling pathway as being linked to resistance, and network analysis helped to elucidate the early response mechanisms to the drug. nih.gov

By modeling the dynamic changes in these networks upon drug treatment, researchers can generate hypotheses about the drug's mode of action that can be further validated experimentally. This approach is particularly valuable for understanding the complex biology of diseases like cancer, where network-level perturbations are often more informative than the modulation of a single target. The application of network perturbation analysis to this compound research is an emerging area that holds significant promise for rational drug design and the development of effective combination therapies.

Q & A

Q. How to integrate multi-omics data in this compound research?

  • Answer: Combine genomics (e.g., haplotype phasing ), metabolomics (e.g., PARP-1 inhibition biomarkers ), and proteomics (e.g., dopamine receptor expression ) using platforms like Galaxy or KNIME. Validate via pathway enrichment analysis and machine learning .

Tables

Table 1: Key Analytical Methods for this compound

MethodApplicationReference
Raman SpectroscopyCocrystal identification
HPLCPurity assessment (>98%)
SPSS Solubility AnalysisSolvent optimization
NIST WebBookThermodynamic data validation

Table 2: Common Pitfalls and Solutions in Synthesis

IssueSolutionReference
Low yieldOptimize solvent polarity
Crystal lossRefine hot filtration techniques
Impurity retentionRecrystallization with activated charcoal

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